molecular formula C10H15BrN4 B1290427 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine CAS No. 950410-05-6

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Cat. No.: B1290427
CAS No.: 950410-05-6
M. Wt: 271.16 g/mol
InChI Key: JMVPUQAKHMQWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H15BrN4 and its molecular weight is 271.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(4-ethylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4/c1-2-14-3-5-15(6-4-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVPUQAKHMQWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the core properties, synthesis, and application of this compound. As a pivotal building block in modern medicinal chemistry, a thorough understanding of its characteristics is essential for leveraging its full potential in drug discovery pipelines.

Introduction: A Versatile Pyrimidine Scaffold

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational structures in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The pyrimidine scaffold is prized in drug development for its ability to form key hydrogen bond interactions with biological targets and to serve as a bioisostere for other aromatic systems, often enhancing pharmacokinetic properties.[1] The subject of this guide is a strategically functionalized derivative, featuring a reactive bromine atom and an ethylpiperazine moiety. This specific combination of features makes it a highly valuable intermediate, particularly in the synthesis of targeted therapeutics like kinase inhibitors.

Core Physicochemical Properties

A precise understanding of the compound's physicochemical properties is the bedrock of its application in experimental design, influencing everything from solvent selection to reaction kinetics and formulation development.

PropertyValueSource
CAS Number 950410-05-6[2]
Molecular Formula C₁₀H₁₅BrN₄N/A
Molecular Weight 271.16 g/mol [2]
Appearance Solid (form may vary)
Purity Typically >95%[2]
InChI Key JMVPUQAKHMQWAF-UHFFFAOYSA-N[2]
Classification Tertiary Amine, 6-membered Heterocycle, Piperazine, Pyrimidine[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and robust method involves reacting a di-substituted pyrimidine, such as 5-bromo-2,4-dichloropyrimidine, with 1-ethylpiperazine.

The causality behind this strategy is rooted in the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of leaving groups (e.g., chlorine atoms). The reaction selectively proceeds to yield the desired product, which is then purified via standard laboratory techniques.

Caption: High-level workflow for the synthesis of this compound.

The true synthetic value of this molecule lies in the reactivity of the C5-bromo substituent. This bromine atom serves as a versatile chemical handle for introducing further molecular complexity via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions.[3][4] This allows for the systematic exploration of chemical space around the pyrimidine core, a critical activity in lead optimization.

Application in Drug Discovery: A Kinase Inhibitor Building Block

The pyrimidine scaffold is a well-established "hinge-binder" motif in a multitude of kinase inhibitors. Kinases are critical enzymes in cellular signaling, and their dysregulation is a known driver of diseases like cancer. Therefore, molecules that can modulate kinase activity are of high therapeutic interest. This compound is an ideal starting point for creating libraries of potential kinase inhibitors.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a self-validating methodology for coupling an aryl boronic acid to the pyrimidine core. The success of each step is verifiable through standard analytical techniques.

Objective: To synthesize a 5-aryl-2-(4-ethylpiperazin-1-yl)pyrimidine derivative.

Methodology:

  • Reagent Preparation & Inerting:

    • To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: The palladium catalyst is essential for the catalytic cycle that forms the C-C bond. The base is required to activate the boronic acid for transmetalation to the palladium center.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical self-validating step; failure to remove oxygen will result in catalyst degradation and poor or no reaction.

  • Solvent Addition and Reaction:

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak validates progress.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract the aqueous phase three times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: This aqueous work-up removes the inorganic base and salts, partitioning the desired organic product into the ethyl acetate layer.

  • Purification and Characterization:

    • Purify the crude residue using flash column chromatography on silica gel.

    • Validation: The purity of the collected fractions should be confirmed by TLC or LC-MS.

    • Confirm the structure of the final, purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The resulting data provides the ultimate validation of a successful synthesis.

G cluster_prep 1. Preparation & Inerting cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Reactants: - 5-Bromo-pyrimidine (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (0.05 eq) - Base (2 eq) B Purge with Inert Gas (Ar/N₂) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat (80-100 °C) & Stir C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Characterize Product (NMR, HRMS) G->H

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a brominated organic compound and a tertiary amine, this compound requires careful handling in a laboratory setting. While specific data for this exact molecule is limited, data for analogous compounds provides a strong basis for safety protocols.

  • Hazard Classification: Similar brominated pyrimidines and pyridines are classified as irritants, potentially causing skin, eye, and respiratory irritation.[5][6][7] Some are classified as acutely toxic if swallowed.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7][8]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from oxidizing agents.[8][10]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for innovation in drug discovery. Its structure is optimized for both biological interaction and synthetic versatility. The combination of a pyrimidine core, a reactive bromine handle, and a piperazine moiety provides a robust platform for generating novel and diverse molecular entities. The methodologies and insights presented in this guide are intended to empower researchers to effectively and safely utilize this valuable compound in their pursuit of next-generation therapeutics.

References

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. Available at: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 950410-05-6

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, a detailed synthesis protocol, analytical characterization, and its pivotal role as a molecular scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and aromatic stacking, makes it an ideal anchor for designing molecules that bind to biological targets with high affinity and selectivity. The pyrimidine core is a cornerstone in the development of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.[3][4]

This compound emerges as a valuable building block in this context. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[5] The 2-(4-ethylpiperazin-1-yl) moiety is a common feature in many kinase inhibitors, often contributing to improved solubility, cell permeability, and target engagement.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 950410-05-6
Molecular Formula C₁₀H₁₅BrN₄
Molecular Weight 271.16 g/mol
Appearance Off-white to yellow solid (predicted)Inferred from similar compounds
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted)Inferred from structure
Purity Typically >95% (commercially available)

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide at the 2-position by an amine nucleophile.[6][7]

Proposed Synthetic Pathway

The logical and most common synthetic route involves the reaction of 2,5-dibromopyrimidine with 1-ethylpiperazine. The bromine atom at the 2-position is more activated towards nucleophilic attack than the one at the 5-position, allowing for a regioselective substitution.

Synthesis_Pathway Reactant1 2,5-Dibromopyrimidine Reagents Base (e.g., K2CO3 or DIPEA) Solvent (e.g., DMF or NMP) Heat Reactant1->Reagents Reactant2 1-Ethylpiperazine Reactant2->Reagents Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a well-established procedure for the synthesis of similar 2-aminopyrimidine derivatives and is expected to yield the desired product in good purity and yield.

Materials:

  • 2,5-Dibromopyrimidine (1.0 eq)

  • 1-Ethylpiperazine (1.1 eq)[8][9][10][11]

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyrimidine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Addition of Reagents: Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the stirred solution. Then, add 1-ethylpiperazine (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons as two singlets in the aromatic region (δ 8.0-8.5 ppm). The piperazine protons will appear as two sets of multiplets in the aliphatic region (δ 2.5-4.0 ppm). The ethyl group will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the pyrimidine ring carbons, with the carbon bearing the bromine atom shifted downfield. The piperazine and ethyl group carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (271.16 for ¹²C, ¹H, ⁷⁹Br, ¹⁴N). The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrimidine ring, and C-N stretching of the piperazine moiety.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1][16]

Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4][17] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3][18] The pyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[19][20]

The 5-bromo substituent on the pyrimidine ring acts as a key derivatization point. Through metal-catalyzed cross-coupling reactions such as Suzuki or Stille couplings, various aryl or heteroaryl groups can be introduced at this position. This allows for the exploration of the "selectivity pocket" of the kinase active site, enabling the development of inhibitors with high potency and selectivity for the target kinase.[5][21]

SAR_Concept cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule Hinge Hinge Region SelectivityPocket Selectivity Pocket Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonding Piperazine Ethylpiperazine Moiety Piperazine->Pyrimidine Bromo 5-Bromo Group Bromo->Pyrimidine ArylGroup Aryl/Heteroaryl Group (via cross-coupling) Bromo->ArylGroup Suzuki/Stille Coupling ArylGroup->SelectivityPocket Hydrophobic/Polar Interactions

Caption: Structure-Activity Relationship (SAR) concept for pyrimidine-based kinase inhibitors.

Workflow for Kinase Inhibitor Development

The development of a novel kinase inhibitor using this compound as a starting material typically follows a well-defined workflow.

Drug_Discovery_Workflow Start This compound Library Library Synthesis (Parallel Chemistry) Start->Library Screening High-Throughput Screening (Biochemical & Cellular Assays) Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate Selection LeadOpt->Candidate

Sources

initial synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The document details a robust and efficient synthetic strategy, grounded in established chemical principles and supported by authoritative references. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically sound methodology.

Introduction and Strategic Overview

This compound serves as a crucial heterocyclic building block. The strategic incorporation of a brominated pyrimidine core functionalized with an ethylpiperazine moiety makes it a valuable precursor for creating complex molecules with potential therapeutic applications. The synthesis is predicated on a highly reliable and well-understood reaction: the nucleophilic aromatic substitution (SNAr).

The chosen synthetic pathway involves two primary stages:

  • Stage 1: Synthesis of the Key Precursor: Preparation of 5-bromo-2-chloropyrimidine.

  • Stage 2: Nucleophilic Aromatic Substitution (SNAr): Coupling of 5-bromo-2-chloropyrimidine with 1-ethylpiperazine to yield the final product.

This approach is selected for its efficiency, scalability, and the commercial availability of the starting materials.

The Core Synthetic Pathway: Mechanism and Rationale

The synthesis hinges on the reaction between an activated heteroaryl halide and a nucleophilic amine. The pyrimidine ring, being an electron-deficient system, is highly activated towards nucleophilic attack, especially with leaving groups like chlorine at the C2 position.

Stage 1: Efficient Synthesis of 5-Bromo-2-chloropyrimidine

Traditionally, the synthesis of 5-bromo-2-chloropyrimidine involved multi-step processes with potentially hazardous reagents. However, modern methodologies have streamlined this preparation. A notable one-step method utilizes 2-hydroxypyrimidine as the starting material.[1] This process involves a catalyzed bromination followed by chlorination, significantly improving efficiency and safety.[1] 5-bromo-2-chloropyrimidine is a vital intermediate used in the synthesis of various pharmaceutical compounds, including inhibitors for certain biological pathways.[2]

Stage 2: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core of the synthesis is the SNAr reaction. In this step, the secondary amine of 1-ethylpiperazine acts as the nucleophile, attacking the electron-deficient C2 position of the 5-bromo-2-chloropyrimidine ring. The chloride ion is subsequently displaced.

Mechanism Rationale: The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which polarizes the C2-Cl bond and makes the carbon atom highly electrophilic. This inherent electronic property facilitates the attack by the nitrogen nucleophile of the piperazine ring. The reaction proceeds through a temporary, stabilized intermediate known as a Meisenheimer complex before the leaving group (chloride) is eliminated to restore aromaticity. Such reactions are well-established for pyrimidines, pyrazines, and other nitrogen-containing heterocycles.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Pyrimidine Intermediate Pyrimidine->Intermediate Nucleophilic Attack Piperazine Product Intermediate->Product Leaving Group Elimination Chloride Cl⁻

Caption: The SNAr mechanism for the synthesis.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. Successful execution relies on precise control of reaction conditions and appropriate handling of materials.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )M.P. (°C)B.P. (°C)Notes
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.4375-78-Key electrophile.
1-EthylpiperazineC₆H₁₄N₂114.19-11156Nucleophile.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-50126.5Non-nucleophilic base.
Acetonitrile (CH₃CN)C₂H₃N41.05-4581.6Anhydrous, reaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Extraction solvent.
Saturated Sodium BicarbonateNaHCO₃ (aq)---Aqueous wash.
BrineNaCl (aq)---Aqueous wash.
Anhydrous Sodium SulfateNa₂SO₄142.04884-Drying agent.
Step-by-Step Synthesis Workflow

The following workflow provides a detailed procedure for laboratory-scale synthesis.

Synthesis_Workflow setup 1. Reaction Setup Dissolve 5-bromo-2-chloropyrimidine in anhydrous acetonitrile. Add DIPEA. addition 2. Nucleophile Addition Add 1-ethylpiperazine dropwise at room temperature. setup->addition reaction 3. Reaction & Monitoring Heat to 60-70°C. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). addition->reaction workup 4. Aqueous Workup Cool, concentrate, and partition between DCM and NaHCO₃(aq). reaction->workup extraction 5. Extraction & Drying Separate layers, extract aqueous phase with DCM. Dry combined organic layers. workup->extraction purification 6. Purification Concentrate and purify by flash chromatography (Silica Gel). extraction->purification analysis 7. Analysis Characterize pure product by ¹H NMR, ¹³C NMR, and MS. purification->analysis

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: Anhydrous conditions prevent side reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Nucleophile Addition: To the stirring solution, add 1-ethylpiperazine (1.1 eq) dropwise at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-chloropyrimidine) is consumed.[4]

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile. Redissolve the residue in dichloromethane (DCM).

  • Extraction and Drying: Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Trustworthiness: The aqueous washes are critical for removing the DIPEA hydrochloride salt and any remaining water-soluble impurities, ensuring a cleaner crude product for purification.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Safety and Handling
  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-bromo-2-chloropyrimidine is an irritant. Avoid inhalation and contact with skin.

  • DIPEA is corrosive and flammable. Handle with care.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₅BrN₄
Molecular Weight 271.16 g/mol [6]
Appearance Off-white to pale yellow solid
Purity (Typical) >95%[6]
  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the pyrimidine proton, as well as the ethyl group and piperazine ring protons, with appropriate chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight, exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a reliable and efficient method suitable for laboratory and scaled-up production. The process leverages a well-understood reaction mechanism on an activated pyrimidine core. By following the detailed protocol and employing modern precursor synthesis techniques, researchers can readily access this valuable intermediate for applications in medicinal chemistry and drug discovery.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • Scuola, S. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

  • Synthesis And Studies On Antimicrobial Activity Of Piperazine Containing 5-Bromo-2-Substituted Piperazines. International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

  • 5-Bromopyrimidine. PubChem. Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health (NIH). Available at: [Link]

Sources

The Pyrimidine Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Versatility of the Pyrimidine Core

The pyrimidine ring, a fundamental component of nucleic acids, has proven to be a remarkably versatile and privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, and to serve as a bioisostere for other aromatic systems has led to its incorporation into a wide array of approved therapeutic agents.[1][4] This guide provides an in-depth exploration of the key therapeutic targets of pyrimidine-based compounds, offering insights into their mechanisms of action, and presenting methodologies for their evaluation. The content herein is designed to empower researchers and drug development professionals in their quest to leverage the pyrimidine core for novel therapeutic interventions.

I. Targeting the Kinome: A Cornerstone of Pyrimidine-Based Cancer Therapy

The human kinome represents one of the most successfully targeted protein families in oncology, and pyrimidine derivatives have been at the forefront of this revolution.[5][6] The 2-aminopyrimidine motif, in particular, is a highly effective hinge-binding fragment that anchors inhibitors to the ATP-binding site of numerous kinases.

A. Epidermal Growth Factor Receptor (EGFR) and ErbB Family Kinases

Overexpression and activating mutations of EGFR are hallmarks of various cancers, including non-small cell lung cancer and breast cancer.[2] Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting both wild-type and mutant forms of EGFR.

  • Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, preventing EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways such as MAPK and PI3K/Akt. Several approved drugs, including Gefitinib, Erlotinib, and Osimertinib, feature a quinazoline or pyrimidine core that is crucial for their inhibitory activity.[2][7]

  • Experimental Workflow: EGFR Inhibition Assay (KinaseGlo® Luminescent Assay)

    This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

    • Reagent Preparation:

      • Prepare a stock solution of the pyrimidine test compound in DMSO.

      • Dilute the compound to the desired concentrations in kinase assay buffer.

      • Prepare a solution of recombinant human EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.

      • Prepare an ATP solution at a concentration near the Km for EGFR.

    • Assay Procedure:

      • Add 5 µL of the diluted pyrimidine compound or vehicle control (DMSO) to the wells of a 384-well plate.

      • Add 10 µL of the EGFR/substrate mix to each well.

      • Initiate the kinase reaction by adding 10 µL of the ATP solution.

      • Incubate the plate at room temperature for 1 hour.

      • Add 25 µL of KinaseGlo® reagent to each well to stop the reaction and generate a luminescent signal.

      • Incubate for 10 minutes at room temperature to stabilize the signal.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

B. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Dysregulation of CDKs is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrimidine-based compounds have been developed as potent inhibitors of various CDKs, including CDK4/6 and CDK2.[8]

  • Mechanism of Action: By blocking the ATP-binding site of CDKs, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), thereby inducing cell cycle arrest, typically at the G1/S transition.

  • Illustrative Signaling Pathway: CDK4/6 Inhibition

    CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 binds to Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Palbociclib) Pyrimidine_Inhibitor->CDK46 inhibits

    Caption: Inhibition of the CDK4/6-Rb pathway by pyrimidine compounds.

C. Other Clinically Relevant Kinase Targets

The versatility of the pyrimidine scaffold has enabled the targeting of a broad range of other kinases implicated in cancer and other diseases.

Kinase TargetAssociated Disease(s)Example Pyrimidine-Based Inhibitor(s)
BCR-ABL Chronic Myeloid Leukemia (CML)Imatinib, Dasatinib[9][10]
Pim Kinases Various CancersSGI-1776 (preclinical)[11]
Aurora Kinases Various CancersDanusertib (preclinical/clinical)[12]
Polo-like Kinase (PLK) Various CancersVolasertib (clinical)[12]
TBK1 Neuroinflammation, CancerPreclinical compounds[5]

II. Targeting Cellular Metabolism: A Strategy for Anti-proliferative and Antiviral Agents

Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides for DNA and RNA synthesis.[13][14] Targeting the pyrimidine metabolic pathway is therefore a validated strategy for therapeutic intervention.

A. Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of pyrimidine pools, thereby halting cell proliferation and viral replication.[14][15]

  • Mechanism of Action: Pyrimidine-based DHODH inhibitors act by binding to the enzyme and preventing the conversion of dihydroorotate to orotate. This leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines.

  • Experimental Workflow: Cell-Based Proliferation Assay (MTT Assay)

    This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

    • Cell Seeding:

      • Seed cancer cells (e.g., A549) or virus-infected cells in a 96-well plate at an appropriate density.

      • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment:

      • Prepare serial dilutions of the pyrimidine test compound in cell culture medium.

      • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

      • Incubate for 48-72 hours.

    • MTT Addition and Incubation:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization and Measurement:

      • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

      • Gently pipette to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

      • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

B. Thymidylate Synthase (TS)

TS is a crucial enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA.[16]

  • Mechanism of Action: Pyrimidine analogs, such as 5-fluorouracil (5-FU), are metabolized intracellularly to fluorodeoxyuridine monophosphate (FdUMP).[17] FdUMP forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death" of cancer cells.

  • Illustrative Mechanism of Action: 5-FU

    TSi_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP converts Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2THF) TS->Ternary_Complex forms DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis is incorporated into FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP is metabolized to FdUMP->TS binds to FdUMP->Ternary_Complex

    Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.

III. Targeting Neurodegenerative Processes

Emerging research has identified promising applications for pyrimidine compounds in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD).[18]

A. Kinase Targets in Neurodegeneration

Several kinases are implicated in the pathology of neurodegenerative disorders.

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in AD. Pyrimidine-based inhibitors of GSK-3β are being investigated for their potential to reduce tau pathology.[1]

  • Microtubule Affinity Regulating Kinases (MARKs): These kinases also phosphorylate tau, affecting its ability to stabilize microtubules.[5] Inhibition of MARKs by pyrimidine compounds could help maintain microtubule integrity and neuronal function.

B. Other Targets in Neurodegeneration
  • Monoamine Oxidase (MAO): Some 4,6-diphenylpyrimidine derivatives have shown inhibitory activity against MAO, an enzyme involved in the breakdown of neurotransmitters.[19] MAO inhibitors are used in the treatment of Parkinson's disease.

  • Microtubule Stabilization: Certain triazolopyrimidine compounds have been shown to cross the blood-brain barrier and stabilize microtubules, which could be beneficial in tauopathies like AD.[20]

IV. Antiviral and Antimicrobial Applications

The pyrimidine scaffold is a cornerstone of antiviral and antimicrobial chemotherapy.

A. Viral Polymerase Inhibition

Many antiviral drugs are pyrimidine nucleoside analogs that, after intracellular phosphorylation, act as chain terminators or inhibitors of viral DNA or RNA polymerases.[21]

  • Mechanism of Action: These analogs are incorporated into the growing viral nucleic acid chain, but lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting replication. Examples include Zidovudine (AZT) for HIV and Remdesivir for SARS-CoV-2.

B. Other Antimicrobial Targets
  • Dihydrofolate Reductase (DHFR): In protozoan parasites like Plasmodium falciparum (the causative agent of malaria), pyrimidine-based drugs such as pyrimethamine inhibit DHFR, an enzyme essential for folate metabolism and, consequently, DNA synthesis.[21]

  • Acyl Carrier Protein Reductase: This enzyme is a target for pyrimidine derivatives in the development of new treatments for tuberculosis.[1]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Its chemical tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug development. Future efforts will likely focus on the development of more selective and potent pyrimidine-based inhibitors, particularly for challenging targets in oncology and neurodegenerative diseases. The hybridization of the pyrimidine core with other pharmacophores is also a promising strategy for generating novel compounds with dual or multi-targeted activities.[8] As our understanding of disease biology deepens, the versatility of the pyrimidine ring will undoubtedly be harnessed to create the next generation of innovative medicines.

References

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
  • Im
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Recent Advances in Pyrimidine-Based Drugs.
  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PubMed Central.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. PubMed.
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed.
  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. University of Pennsylvania.
  • Pyrimidine Analogs. NCBI Bookshelf.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PNAS.
  • Pyrimidine analogues for the management of neurodegenerative diseases.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

Sources

Methodological & Application

The Strategic Application of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, owing to its prevalence in the fundamental building blocks of life, DNA and RNA.[1] In medicinal chemistry, this heterocycle is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and specificity.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.

This technical guide focuses on a particularly valuable derivative: 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine . This compound serves as a versatile intermediate in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The bromine atom at the 5-position provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the 2-(4-ethylpiperazin-1-yl) moiety often plays a crucial role in establishing key interactions with the target protein and enhancing solubility.

Core Applications in Kinase Inhibitor Development

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The pyrimidine scaffold is an excellent starting point for designing kinase inhibitors as it can mimic the hinge-binding interactions of ATP in the kinase active site.[2][3]

Targeting the Aurora Kinase Family

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[1][5] A notable application of the 2-(4-ethylpiperazin-1-yl)pyrimidine core is in the development of Aurora A kinase inhibitors.[1][5]

In a structure-based drug design campaign, a series of pyrimidine-based derivatives were synthesized to inhibit Aurora A kinase activity and consequently reduce the levels of MYC oncoproteins, which are implicated in a wide range of cancers.[1][5] The synthesis of these inhibitors often involves the reaction of a halogenated pyrimidine with 1-ethylpiperazine, highlighting the importance of intermediates like this compound.[1][5] The ethylpiperazine moiety can contribute to the compound's solubility and may form important interactions within the binding pocket of the kinase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via nucleophilic aromatic substitution. The starting material, 2,5-dibromopyrimidine, is commercially available.

Materials:

  • 2,5-dibromopyrimidine

  • 1-ethylpiperazine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous DMF, add 1-ethylpiperazine (1.1-1.5 eq) and a suitable base such as triethylamine (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove any remaining DMF and salts.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization

The bromine atom at the 5-position of this compound is a versatile handle for introducing various aryl and heteroaryl groups via the Suzuki-Miyaura cross-coupling reaction. This allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[6]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(4-ethylpiperazin-1-yl)pyrimidine derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from this compound against a target kinase. This example uses a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and other components optimized for the specific kinase)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add the kinase, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes the in vitro activity of a series of pyrimidine-based Aurora A kinase inhibitors, demonstrating the impact of substitutions on the pyrimidine core. While not all compounds are direct derivatives of this compound, they share the key 2-(4-ethylpiperazin-1-yl)pyrimidine scaffold and illustrate the principles of SAR in this chemical series.

Compound IDR1R2Aurora A IC50 (nM)HCT-116 Cell Proliferation IC50 (µM)
1a H5-methyl-1H-pyrazol-3-yl501.31
1b Cl5-methyl-1H-pyrazol-3-yl350.85
1c F5-methyl-1H-pyrazol-3-yl421.12
13 (S)-(4-chloro-2-fluorophenyl)(3-aminopyrrolidin-1-yl)carbonyl5-methyl-1H-pyrazol-3-yl<20<0.2

Data adapted from a study on pyrimidine-based Aurora kinase inhibitors.[1][5]

Interpretation of SAR Data:

  • The data suggests that substitution at the R1 position can influence both enzymatic and cellular potency.

  • The introduction of a chloro group at the R1 position (Compound 1b) resulted in a modest improvement in Aurora A inhibition compared to the unsubstituted analog (Compound 1a).

  • The more complex substituent in Compound 13, which includes a chiral pyrrolidine linker and a substituted phenyl group, led to a significant enhancement in both Aurora A inhibitory activity and antiproliferative effects in the HCT-116 colon cancer cell line.[1][5] This highlights the importance of exploring diverse substitutions at the 5-position of the pyrimidine ring, a strategy enabled by the use of this compound as a starting material.

Visualization of Key Concepts

Signaling Pathway: Role of Aurora A Kinase in Cell Cycle Progression

Aurora_A_Pathway cluster_mitosis Mitotic Events G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cell Cycle Progression Cytokinesis Cytokinesis Mitosis->Cytokinesis Cell Cycle Arrest Cell Cycle Arrest Mitosis->Cell Cycle Arrest Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora A->Chromosome Segregation Inhibitor Pyrimidine-based Inhibitor Inhibitor->Aurora A Inhibition Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Role of Aurora A kinase in mitosis and its inhibition.

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A This compound B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C Library of 5-Aryl-2-(4-ethylpiperazin-1-yl)pyrimidines B->C D In Vitro Kinase Assay (e.g., Aurora A) C->D Screening E Cell-based Assays (e.g., Proliferation, Apoptosis) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Analysis F->G H In Vivo Efficacy Studies G->H

Caption: Workflow for kinase inhibitor discovery.

Logical Relationship: The Rationale for Using this compound

rationale cluster_compound This compound cluster_properties Medicinal Chemistry Advantages Pyrimidine_Core Pyrimidine Scaffold Hinge_Binding Kinase Hinge Binding Pyrimidine_Core->Hinge_Binding Bromo_Group 5-Bromo Group SAR_Exploration Facilitates SAR Exploration (Suzuki Coupling) Bromo_Group->SAR_Exploration Piperazine_Moiety 2-(4-ethylpiperazin-1-yl) Moiety Solubility_PK Improves Solubility & PK Properties Piperazine_Moiety->Solubility_PK

Caption: Rationale for using the title compound in drug design.

References

  • Munikrishnappa, M., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(11), 103403. [Link]

  • Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7584–7603. [Link]

  • Karimi, F., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Heterocyclic Chemistry, 60(10), 1735-1768. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P
  • Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Bavetsias, V., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 21(3), 337. [Link]

  • De, A., et al. (2009). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5100-5104. [Link]

  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

  • Hatcher, J. M., et al. (2021). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 64(16), 12156–12177. [Link]

  • Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 856577. [Link]

  • Zhang, Y., et al. (2020). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Journal of Medicinal Chemistry, 63(1), 477-493. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. [Link]

  • Foucourt, A., et al. (2021). Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(1), 12-42. [Link]

  • Liu, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126933. [Link]

  • Zhang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]

  • Kumar, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Current Pharmaceutical Design, 29(16), 1221-1240. [Link]

  • Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Singh, U. P., et al. (2023). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

  • Kumar, A., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Modern Approach to Pyrimidine Characterization

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The journey from a novel synthetic pyrimidine derivative to a potential drug candidate is paved with rigorous analytical characterization. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the key analytical techniques essential for the comprehensive characterization of these vital compounds. We move beyond rote protocols, delving into the underlying principles and the rationale behind experimental choices to empower you with the knowledge to not only execute these methods but also to troubleshoot and adapt them to your specific research needs. Our focus is on creating a self-validating system of analysis, where data from multiple, orthogonal techniques converge to provide an unambiguous structural and purity profile of your pyrimidine derivatives.

The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone for the structural elucidation of organic molecules, and pyrimidine derivatives are no exception.[1][2] It provides a wealth of information about the molecular structure, including the connectivity of atoms, their chemical environment, and their spatial arrangement.[2]

The Power Duo: ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR experiments for the initial characterization of a pyrimidine derivative.

  • ¹H NMR Spectroscopy : This technique provides information on the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) of the pyrimidine ring protons are particularly informative, being sensitive to the nature and position of substituents.[1]

  • ¹³C NMR Spectroscopy : ¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.[1]

  • Choice of Deuterated Solvent : The selection of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is the first critical decision.[2] The primary consideration is the solubility of the pyrimidine derivative. For compounds with exchangeable protons (e.g., -NH₂, -OH), DMSO-d₆ is often preferred as it slows down the rate of proton exchange, allowing for their observation. Conversely, adding a drop of D₂O to the NMR tube can be used as a confirmatory test for these protons, as they will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum.[3]

  • Spectrometer Frequency : Higher field strengths (e.g., 500 or 600 MHz) provide better signal dispersion and are particularly useful for resolving complex spin systems often found in substituted pyrimidines.

  • Relaxation Delay (D1) : This parameter is crucial for obtaining quantitative ¹³C NMR data. A longer D1 (e.g., 5 times the longest T₁ of the carbon atoms) ensures that all carbon nuclei have fully relaxed before the next pulse, leading to more accurate signal integration.

Protocol: ¹H and ¹³C NMR Analysis of a Pyrimidine Derivative

Objective : To obtain high-quality ¹H and ¹³C NMR spectra for structural elucidation.

Materials :

  • Purified pyrimidine derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity[2]

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation :

  • NMR Spectrometer (300-600 MHz)

Procedure :

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified pyrimidine derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.[1]

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[1]

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.[1]

    • Apply baseline correction to obtain a flat baseline.[1]

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Advanced NMR Techniques for Complex Pyrimidines

For more complex pyrimidine derivatives, two-dimensional (2D) NMR techniques are invaluable for unambiguous structure determination.[4]

  • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton and carbon signals that are directly bonded, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule.[4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space interactions between protons, providing insights into the three-dimensional structure and stereochemistry of the molecule.

Troubleshooting NMR Analysis
Problem Possible Cause Solution
Poor resolution and broad peaks Inhomogeneous magnetic field.Re-shim the magnet.
Sample concentration is too high, leading to aggregation.Dilute the sample.
Overlapping peaks in the aromatic region Insufficient spectral dispersion.Use a higher field NMR spectrometer. Try a different deuterated solvent (e.g., benzene-d₆) to induce different chemical shifts.[3]
Disappearance of -NH or -OH peaks Rapid exchange with residual water in the solvent.Use a fresh, anhydrous deuterated solvent (e.g., DMSO-d₆). Add a drop of D₂O to confirm the exchangeable proton.[3]
Inaccurate integrations in ¹³C NMR Insufficient relaxation delay (D1).Increase the relaxation delay (D1) to at least 5 times the longest T₁ of the carbon atoms.

Confirming Molecular Identity: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides information about the molecular weight and elemental composition of a compound.[2] For pyrimidine derivatives, it serves as a critical tool for confirming the identity of a synthesized compound and for identifying impurities.

Ionization Techniques for Pyrimidine Derivatives

The choice of ionization technique is crucial for successful MS analysis.

  • Electrospray Ionization (ESI) : A soft ionization technique that is well-suited for polar and thermally labile compounds, making it ideal for many pyrimidine derivatives.[2] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar compounds that are not easily ionized by ESI.

  • Electron Impact (EI) : A "hard" ionization technique that can cause extensive fragmentation. While this can make interpretation complex, the resulting fragmentation pattern can provide valuable structural information.

  • Ionization Mode (Positive vs. Negative) : The choice of positive or negative ion mode depends on the acidic or basic nature of the pyrimidine derivative. Compounds with basic nitrogen atoms (common in pyrimidines) are readily protonated and are best analyzed in positive ion mode. Acidic pyrimidine derivatives will be more readily deprotonated and are better suited for negative ion mode.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of a novel pyrimidine derivative.

Protocol: ESI-MS Analysis of a Pyrimidine Derivative

Objective : To determine the molecular weight of a pyrimidine derivative.

Materials :

  • Purified pyrimidine derivative

  • HPLC-grade solvent (e.g., methanol, acetonitrile)

  • Formic acid or ammonium hydroxide (for modifying the mobile phase)

Instrumentation :

  • Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure :

  • Sample Preparation :

    • Prepare a stock solution of the pyrimidine derivative at a concentration of approximately 1 mg/mL in a suitable solvent.[2]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[2]

  • Instrument Setup and Data Acquisition :

    • Set the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to optimal values for the compound class.[2]

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis :

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • If using HRMS, use the accurate mass to calculate the elemental composition and compare it with the expected formula.

Troubleshooting Mass Spectrometry Analysis
Problem Possible Cause Solution
No or weak signal Inefficient ionization.Optimize the ionization source parameters. Switch to a different ionization technique (e.g., APCI). Modify the mobile phase with an additive (e.g., formic acid for positive mode, ammonium hydroxide for negative mode).
Multiple adducts observed Presence of salts in the sample or mobile phase.Use high-purity solvents and additives. Desalt the sample prior to analysis.
In-source fragmentation High cone or capillary voltage.Reduce the cone or capillary voltage to minimize fragmentation.

Assessing Purity and Quantity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pyrimidine derivatives and for their quantification.[5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6]

The Principles of Reversed-Phase HPLC for Pyrimidines

Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for the analysis of pyrimidine derivatives.[5]

  • Mobile Phase Composition : The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). The ratio of these solvents is adjusted to achieve optimal separation. For more polar pyrimidine derivatives, a higher percentage of water is used, while for less polar compounds, a higher percentage of the organic solvent is required.

  • Mobile Phase pH : The pH of the mobile phase can significantly impact the retention and peak shape of ionizable pyrimidine derivatives. For basic pyrimidines, using a low pH mobile phase (e.g., with 0.1% formic acid) will protonate the basic nitrogen atoms, leading to better peak shapes and retention.[7]

  • Column Chemistry : While C18 columns are widely used, for very polar pyrimidine derivatives, a more polar stationary phase (e.g., a polar-embedded phase or a phenyl-hexyl phase) may provide better retention and selectivity.

Protocol: Reversed-Phase HPLC Analysis of a Pyrimidine Derivative

Objective : To determine the purity of a pyrimidine derivative.

Materials :

  • Purified pyrimidine derivative

  • HPLC-grade water, acetonitrile, and/or methanol

  • Formic acid or other mobile phase additives

Instrumentation :

  • HPLC system with a UV detector

Procedure :

  • Sample Preparation :

    • Prepare a stock solution of the pyrimidine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Data Acquisition :

    • Equilibrate the HPLC column with the initial mobile phase composition.

    • Set the flow rate (typically 1 mL/min for a 4.6 mm ID column).

    • Set the UV detector to a wavelength where the pyrimidine derivative has strong absorbance (determined by UV-Vis spectroscopy).

    • Inject a known volume of the sample solution.

    • Run a gradient or isocratic elution program to separate the components.

  • Data Analysis :

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Troubleshooting HPLC Analysis
Problem Possible Cause Solution
Peak tailing Secondary interactions between basic pyrimidine derivatives and residual silanol groups on the silica-based stationary phase.Use a low pH mobile phase to suppress silanol ionization.[7] Use a highly end-capped column or a column with a different stationary phase (e.g., polymer-based). Add a competing base (e.g., triethylamine) to the mobile phase.[7]
Peak broadening Extra-column dead volume.Use shorter, narrower ID tubing. Ensure all fittings are properly connected.
Column degradation.Replace the column.
Poor resolution Suboptimal mobile phase composition.Optimize the mobile phase composition and gradient profile.
Inappropriate column chemistry.Try a column with a different stationary phase.

Complementary Spectroscopic Techniques

While NMR, MS, and HPLC are the primary tools for pyrimidine characterization, other spectroscopic techniques provide valuable complementary information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] Pyrimidine derivatives, with their conjugated systems, typically exhibit characteristic UV absorbance maxima that can be used for identification and quantification.

Objective : To determine the wavelength of maximum absorbance (λmax) of a pyrimidine derivative.

Materials :

  • Purified pyrimidine derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, water)

  • Quartz cuvettes

Instrumentation :

  • UV-Vis Spectrophotometer

Procedure :

  • Sample Preparation :

    • Prepare a dilute solution of the pyrimidine derivative in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

    • Ensure the cuvettes are clean and rinsed with the solvent.[9]

  • Data Acquisition :

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the UV-Vis spectrum of the sample solution over the appropriate wavelength range (typically 200-400 nm).

  • Data Analysis :

    • Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11] For pyrimidine derivatives, FTIR can confirm the presence of key functional groups such as C=N, C=O, N-H, and C-H bonds.[10][11]

Objective : To identify the functional groups present in a pyrimidine derivative.

Materials :

  • Purified pyrimidine derivative (solid or liquid)

  • KBr (for solid samples)

  • ATR accessory

Instrumentation :

  • FTIR Spectrometer

Procedure :

  • Sample Preparation :

    • For solid samples (KBr pellet) : Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • For solid or liquid samples (ATR) : Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.[12]

  • Data Acquisition :

    • Record a background spectrum.

    • Record the FTIR spectrum of the sample.

  • Data Analysis :

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

The Gold Standard for 3D Structure: X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.

The Challenge of Crystal Growth

The primary bottleneck for X-ray crystallography is obtaining high-quality single crystals of the pyrimidine derivative. This often requires screening a variety of crystallization conditions (e.g., solvents, temperature, concentration).

Protocol: X-ray Crystallography of a Pyrimidine Derivative

Objective : To determine the three-dimensional structure of a pyrimidine derivative.

Materials :

  • High-purity pyrimidine derivative

  • A variety of solvents for crystallization screening

Instrumentation :

  • X-ray Diffractometer

Procedure :

  • Crystal Growth :

    • Grow single crystals of the pyrimidine derivative using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

  • Data Collection :

    • Mount a suitable single crystal on the goniometer of the X-ray diffractometer.[13]

    • Collect the diffraction data by rotating the crystal in the X-ray beam.[13]

  • Structure Solution and Refinement :

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles.

Troubleshooting X-ray Crystallography
Problem Possible Cause Solution
Inability to grow single crystals Poor sample purity.Further purify the sample.
Unfavorable crystallization conditions.Screen a wider range of solvents, temperatures, and crystallization techniques.
Poor quality diffraction data Small or poorly ordered crystals.Attempt to grow larger, higher-quality crystals.
Crystal decay in the X-ray beam.Collect data at low temperature (e.g., 100 K).

A Self-Validating System: The Integrated Approach

The true power of analytical characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they create a comprehensive and self-validating picture of the pyrimidine derivative.

Integrated_Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification cluster_3d_structure 3D Structure Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (ESI, HRMS) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups HPLC HPLC-UV Purification->HPLC Purity Assessment NMR->MS Cross-validation X_ray X-ray Crystallography NMR->X_ray Confirmation MS->HPLC Impurity ID UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis λmax for Detection X_ray->NMR Solid vs. Solution

Figure 1: An integrated workflow for the analytical characterization of pyrimidine derivatives.

Conclusion

The comprehensive characterization of pyrimidine derivatives is a multi-faceted process that requires a thoughtful and integrated approach. By understanding the strengths and limitations of each analytical technique and by carefully considering the rationale behind experimental choices, researchers can confidently elucidate the structure, confirm the identity, and assess the purity of these important molecules. This guide provides a framework for establishing a robust and self-validating system of analysis, ultimately accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

  • Di Mola, A., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2349-2362. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

  • X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • X-ray crystallography. (2024). In Wikipedia. [Link]

  • Patel, K. N., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. [Link]

  • Davis, A. M., et al. (2010). Structural Artifacts in Protein−Ligand X-ray Structures: Implications for the Development of Docking Scoring Functions. Journal of Medicinal Chemistry, 53(12), 4562-4572. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. [Link]

  • Koole, M., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]

  • Wang, Y., et al. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 65(1), 239-261. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

  • Practical Aspects of Single Crystal X-ray Crystallography. (n.d.). TU Graz. [Link]

  • Arkhipova, V., et al. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of General Physiology, 150(11), 1507-1517. [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Sample preparation for FT-IR. (n.d.). [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings, 2591(1), 020002. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). Research Journal of Pharmacy and Technology, 14(10), 5321-5327. [Link]

  • HPLC Tips Peak Tailing. (2022). YouTube. [Link]

  • Selecting an Analytical Method. (n.d.). [Link]

  • X-ray artifacts. (2026). Radiopaedia.org. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Selecting an Analytical Method. (2025). Chemistry LibreTexts. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. [Link]

  • NMR Basics: Guide for Analysis and Interpretation. (2024). Chem-Station Int. Ed. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

Sources

Application Note: A Scientist's Guide to High-Purity Pyrimidine Compound Purification via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the purification of pyrimidine compounds. Pyrimidines, fundamental heterocyclic scaffolds in numerous pharmaceuticals and biologically active molecules, often present unique purification challenges due to their inherent polarity. This document outlines the strategic selection of stationary phases, mobile phase optimization, and systematic protocol development to achieve high-purity isolates. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish reliable and efficient purification workflows.

Introduction: The Significance of Pyrimidine Purification

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antiviral and anticancer drugs.[1] The efficacy and safety of these compounds are directly contingent on their purity. Therefore, robust and efficient purification methods are paramount during drug discovery and development. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the isolation and purification of these compounds, offering high resolution and adaptability.

However, the inherent polarity of many pyrimidine compounds can pose a significant challenge in conventional reversed-phase HPLC, often resulting in poor retention and co-elution with impurities.[2][3] This guide will delve into the principles and practicalities of overcoming these challenges to develop effective HPLC purification methods.

Foundational Principles: Reversed-Phase HPLC for Pyrimidine Compounds

Reversed-phase HPLC (RP-HPLC) is the most prevalent mode of chromatography for the separation of pyrimidine derivatives.[1][4] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[4][5] The primary retention mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.[6] For polar pyrimidine compounds, enhancing these interactions is key to achieving successful separation.

The Role of the Stationary Phase

The choice of stationary phase is a critical first step. While C18 (octadecyl) columns are the workhorses of reversed-phase chromatography, their high hydrophobicity may not be optimal for retaining highly polar pyrimidines.[2]

  • C18 Columns: Best suited for pyrimidine derivatives with significant nonpolar character. For more polar compounds, "aqueous" C18 phases, which are designed to prevent phase collapse in highly aqueous mobile phases, can be effective.

  • C8 Columns: With a shorter alkyl chain, C8 (octyl) columns are less hydrophobic than C18 columns and can provide better retention and selectivity for moderately polar pyrimidines.[3]

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrimidine ring. This can be particularly advantageous for separating structurally similar isomers.

  • Polar-Embedded and Polar-Endcapped Columns: These phases incorporate polar functional groups within the alkyl chains or at the terminus, respectively. This modification enhances their compatibility with highly aqueous mobile phases and can improve the retention of polar analytes through secondary interactions.[7]

Mobile Phase: The Engine of Separation

The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[8] A typical mobile phase for pyrimidine purification consists of an aqueous component (often with a buffer or pH modifier) and an organic solvent.

Table 1: Common Solvents and Modifiers in Reversed-Phase HPLC

ComponentPurposeCommon ChoicesKey Considerations
Aqueous (Solvent A) Weak solvent; promotes retention on the stationary phase.HPLC-grade WaterMust be highly purified to avoid baseline noise and contamination.[9]
Organic (Solvent B) Strong solvent; elutes the analyte from the column.Acetonitrile (ACN), Methanol (MeOH)ACN generally provides lower viscosity and better UV transparency. MeOH can offer different selectivity.[6]
pH Modifier Controls the ionization state of the analyte and silanols on the stationary phase.Formic Acid (FA), Trifluoroacetic Acid (TFA), Acetic AcidTFA can act as an ion-pairing agent and improve peak shape but can be difficult to remove post-purification. FA is more volatile and MS-friendly.
Buffer Maintains a constant pH.Ammonium Acetate, Ammonium Formate, Phosphate BuffersCrucial for reproducible retention of ionizable compounds. Phosphate buffers are not volatile and are unsuitable for MS detection.[9]
Ion-Pairing Agent Enhances retention of polar, ionizable compounds.Tetrabutylammonium saltsForms a neutral complex with the analyte, increasing its hydrophobicity and retention.[10]

The pH of the mobile phase is a critical parameter for ionizable pyrimidine compounds. By adjusting the pH, one can suppress the ionization of acidic or basic functional groups, making the molecule more neutral and increasing its retention on a reversed-phase column.[6][8] A general rule is to maintain the mobile phase pH at least 1.5 to 2 units away from the pKa of the analyte to ensure a single, uncharged species.[11]

A Systematic Approach to Method Development

A logical, stepwise approach is essential for efficient and successful method development. The following workflow provides a robust framework for optimizing the purification of pyrimidine compounds.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Scaling Start Define Purification Goal (Purity, Yield) Scouting_Run Scouting Gradient (e.g., 5-95% ACN in 15 min) Start->Scouting_Run Column_Screen Screen Different Columns (C18, C8, Phenyl-Hexyl) Scouting_Run->Column_Screen Gradient_Opt Optimize Gradient Slope and Duration Column_Screen->Gradient_Opt pH_Opt Evaluate Mobile Phase pH Gradient_Opt->pH_Opt Solvent_Opt Compare ACN vs. MeOH pH_Opt->Solvent_Opt Load_Study Determine Column Loading Capacity Solvent_Opt->Load_Study Fraction_Collection Optimize Fraction Collection Parameters Load_Study->Fraction_Collection Final_Method Final Preparative Method Fraction_Collection->Final_Method

Figure 1: A systematic workflow for HPLC method development for pyrimidine purification.

Detailed Protocols

Protocol 1: Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.[12][13]

  • Solubilization: Dissolve the crude pyrimidine compound in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition. If a stronger solvent is required, use the minimum amount necessary.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[14][15] This step is critical for protecting the HPLC column and system from blockages.[16]

  • Dilution: If the initial concentration is very high, dilute the sample to avoid overloading the column.

Protocol 2: Analytical Method Development

This protocol outlines the steps for developing a high-resolution analytical method that will serve as the basis for the preparative-scale purification.

  • Initial Scouting Gradient:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm or 260 nm).[15]

    • Injection Volume: 5-10 µL.

  • Column and Solvent Screening:

    • Based on the initial scouting run, if retention is poor (analyte elutes near the void volume), switch to a less hydrophobic column (e.g., C8 or Phenyl-Hexyl).[3]

    • Perform the same scouting gradient with the new column.

    • If selectivity is poor, try replacing acetonitrile with methanol as the organic modifier.

  • Gradient Optimization:

    • Once a suitable column and solvent system are identified, refine the gradient to improve the resolution between the target compound and its impurities.

    • A common strategy is to start with a shallow gradient around the elution point of the target compound. For example, if the compound elutes at 40% B in the scouting run, a new gradient could be 30-50% B over 20 minutes.

  • pH Optimization:

    • If peak shape is poor (e.g., tailing or fronting) or if resolution is still inadequate, investigate the effect of mobile phase pH.

    • Prepare mobile phases with different pH values (e.g., using ammonium acetate for a more neutral pH or a different acid). Ensure the chosen pH is within the stable range for the column.[5]

Protocol 3: Scaling Up to Preparative Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

  • Column Selection: Choose a preparative column with the same stationary phase chemistry as the analytical column. The diameter of the preparative column will depend on the amount of material to be purified.

  • Flow Rate and Gradient Adjustment: The flow rate and gradient need to be adjusted to maintain the same separation on the larger column. The new flow rate can be calculated as:

    New Flow Rate = Analytical Flow Rate x (Preparative Column Radius / Analytical Column Radius)²

    The gradient time should also be scaled proportionally.

  • Loading Study: To maximize throughput, it is important to determine the maximum amount of sample that can be loaded onto the preparative column without compromising resolution.

    • Inject increasing amounts of the sample onto the column and monitor the chromatogram.

    • The maximum loading is typically reached when the peak of the target compound starts to merge with an adjacent impurity peak.

  • Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peak of the pure pyrimidine compound. It is often beneficial to collect narrow fractions across the peak and then analyze them separately to pool only the purest fractions.

Troubleshooting Common Issues

Table 2: HPLC Troubleshooting Guide for Pyrimidine Purification

IssuePossible Cause(s)Suggested Solution(s)
High Backpressure - Column frit blockage- Particulate matter from sample- Buffer precipitation- Back-flush the column.- Ensure proper sample filtration.- Flush the system with water to dissolve any precipitated buffer.[16]
Poor Peak Shape (Tailing) - Secondary interactions with silanols- Column overload- Mismatch between sample solvent and mobile phase- Use a lower pH mobile phase or a base-deactivated column.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.
Drifting Retention Times - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it has reached the end of its lifetime.[17]
No/Low Retention - Compound is too polar for the stationary phase- Sample solvent is too strong- Use a less hydrophobic column (C8, Phenyl-Hexyl) or consider HILIC.- Dilute the sample in a weaker solvent.[2][18]

Conclusion

The successful HPLC purification of pyrimidine compounds is an achievable goal through a systematic and well-informed approach. By carefully selecting the stationary phase, optimizing the mobile phase composition, and following a logical method development workflow, researchers can overcome the challenges associated with the polarity of these molecules. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for developing efficient and reliable purification methods, ultimately facilitating the advancement of drug discovery and development projects involving this important class of compounds.

References

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Bhuiyan, M. N. I. (2014). How can you separate a co-eluting more polar compound by HPLC?
  • Phenomenex. Reversed Phase HPLC Method Development.
  • BenchChem. (2025).
  • G-Force. (2021). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Kadhum, H. I. (2015). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?
  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Agilent Technologies. (2014).
  • Phenomenex. (2025).
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Nacalai Tesque.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Radkov, A. (2022).
  • Chemistry LibreTexts. (2019). 12.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Agilent Technologies.
  • PubMed Central. (2021).
  • LCGC International. (2010).
  • Obrnuta faza.
  • PubMed. (2005). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling.
  • LCGC International. (2005).
  • Google Patents. (2017).
  • Waters Blog. (2025).
  • Phenomenex. HPLC Troubleshooting Guide.
  • PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.

Sources

The Strategic Utility of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine in Modern Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and beyond. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. Within the vast chemical space of kinase inhibitors, the pyrimidine core has established itself as a "privileged scaffold." Its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal foundation for designing potent and selective inhibitors.[1][2] This guide focuses on a particularly valuable building block, 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine , and its strategic application in the synthesis of cutting-edge kinase inhibitors.

The unique structural features of this reagent—a reactive bromine atom at the 5-position suitable for cross-coupling reactions and a solubilizing, pharmacologically active 4-ethylpiperazin-1-yl group at the 2-position—provide medicinal chemists with a versatile platform for molecular elaboration. This document will provide an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights, to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 4-Ethylpiperazin-1-yl Moiety

The inclusion of the 4-ethylpiperazin-1-yl group is not merely for synthetic convenience; it plays a crucial role in the pharmacological properties of the final kinase inhibitor. Structure-activity relationship (SAR) studies on numerous kinase inhibitor classes have highlighted the benefits of incorporating such moieties.[3][4]

  • Enhanced Aqueous Solubility: The basic nitrogen of the piperazine ring can be protonated at physiological pH, significantly improving the aqueous solubility of the drug candidate. This is a critical parameter for oral bioavailability.

  • Formation of Key Interactions: The piperazine ring and its N-ethyl substituent can engage in additional hydrogen bonding and van der Waals interactions with amino acid residues in and around the kinase active site.[5][6] This can lead to increased potency and selectivity.

  • Vector for Further Modification: The secondary amine of the piperazine, if unprotected, can serve as a point for further chemical modification to fine-tune the inhibitor's properties.

Application in the Synthesis of Ribociclib (LEE011): A CDK4/6 Inhibitor Case Study

One of the most prominent applications of this compound is in the synthesis of Ribociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[7][8] The synthesis of Ribociclib showcases the utility of this building block in a key palladium-catalyzed cross-coupling reaction.

The core synthetic strategy involves a Buchwald-Hartwig amination reaction to couple the 2-aminopyridine fragment with a pyrrolo[2,3-d]pyrimidine core. While some synthetic routes build the pyrimidine ring system with the piperazine moiety already attached, others introduce it at a later stage. A convergent synthesis approach often involves the coupling of a brominated pyrimidine precursor. The following diagram illustrates a generalized synthetic pathway.

Ribociclib_Synthesis A This compound C Ribociclib A->C Buchwald-Hartwig Coupling B Pyrrolo[2,3-d]pyrimidine core with an amino group B->C Buchwald_Hartwig reactant1 This compound product 5-(R-amino)-2-(4-ethylpiperazin-1-yl)pyrimidine reactant1->product Pd catalyst, Ligand, Base Solvent, Heat reactant2 +   R-NH2 reactant2->product

Caption: General Buchwald-Hartwig amination reaction.

Materials:

ReagentCAS NumberMolecular WeightPurpose
This compound950410-05-6271.16Starting Material
Amine (R-NH2)VariableVariableCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Palladium Pre-catalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10Base
Toluene108-88-392.14Solvent

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq) in anhydrous toluene.

  • Reaction Setup: Evacuate and backfill the Schlenk flask with argon three times. Add anhydrous toluene to the flask via syringe.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields. [9]* Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. [10]* Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation at the 5-position of the pyrimidine ring, allowing for the introduction of various aryl or heteroaryl groups.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 5-R-2-(4-ethylpiperazin-1-yl)pyrimidine reactant1->product Pd catalyst, Base Solvent, Heat reactant2 +   R-B(OH)2 reactant2->product

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightPurpose
This compound950410-05-6271.16Starting Material
Boronic Acid (R-B(OH)₂)VariableVariableCoupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.56Palladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane/Water (4:1)N/AN/ASolvent System

Procedure:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the vial.

  • Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-30 minutes.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, often providing good yields for a wide range of substrates. [11]* Base and Solvent: The aqueous base (potassium carbonate in dioxane/water) is essential for the transmetalation step of the catalytic cycle. [12]* Microwave Heating: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. [12]

Expanding the Synthetic Horizon: Applications Beyond CDK Inhibitors

The versatility of this compound extends beyond the synthesis of CDK4/6 inhibitors. The pyrimidine scaffold is a common feature in inhibitors of various other kinase families. [1]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, making it a crucial target for B-cell malignancies and autoimmune diseases. [13]Several pyrimidine-based BTK inhibitors have been developed.

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrimidine derivatives have shown promise as potent Aurora kinase inhibitors. [3][14] The following table summarizes the inhibitory activity of selected pyrimidine-based kinase inhibitors, illustrating the broad applicability of this scaffold.

Kinase TargetInhibitor ExampleIC₅₀ (nM)Reference(s)
CDK4/Cyclin D1Ribociclib10[7]
CDK6/Cyclin D3Ribociclib39[7]
BTKPyrimidine Analog 25dPotent[13]
Aurora APyrimidine-based derivative 13 < 200[3]
VEGFR-26-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative46.83[15]

Conclusion

This compound is a high-value, strategic building block for the synthesis of a diverse range of kinase inhibitors. Its pre-installed 4-ethylpiperazin-1-yl moiety provides significant advantages in terms of the pharmacological properties of the final compounds, while the reactive bromine handle allows for facile and efficient diversification through robust palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the rapid and efficient synthesis of novel kinase inhibitors to address unmet medical needs.

References

  • D. J. Baillache and A. Unciti-Broceta, RSC Med. Chem., 2020, 11, 1112. [Link]

  • CALIENNI JOHN VINCENT et al. "Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof". U.S. Patent 9,868,739. Filed Oct. 20, 2015, and issued Jan. 16, 2018.
  • Elkamhawy, A., et al. "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant." European Journal of Medicinal Chemistry 259 (2023): 115688. [Link]

  • Gogoi, K., et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules 26.17 (2021): 5170. [Link]

  • Kawahata, W., et al. "Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors." Bioorganic & Medicinal Chemistry Letters 27.24 (2017): 5425-5430. [Link]

  • Kim, S., et al. "Ribociclib (LEE011) is a potent and selective Cdk4/6 inhibitor with efficacy in Rb+ tumor models." Clinical Cancer Research 22.11 (2016): 2783-2794. [Link]

  • Liu, C., & Yang, W. "A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media." Tetrahedron Letters 50.48 (2009): 6636-6639. [Link]

  • Morsy, E. M., et al. "Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition." Bioorganic Chemistry 113 (2021): 104998. [Link]

  • Song, X., et al. "Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation." Molecules 25.1 (2020): 189. [Link]

  • SULAKE ROHIDAS et al. "Ribociclib intermediate and process for preparation thereof".
  • Tadesse, S., et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry 60.5 (2017): 1892-1915. [Link]

  • Wang, Y., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry 64.12 (2021): 8384-8403. [Link]

  • Wang, Z., et al. "Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors." ACS Medicinal Chemistry Letters 7.12 (2016): 1118-1123. [Link]

  • Wei, D., et al. "Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography." Analytical Methods 8.3 (2016): 572-579. [Link]

  • Xu, S., et al. "Piperazine skeleton in the structural modification of natural products: a review." RSC advances 11.45 (2021): 28068-28085. [Link]

  • Zih-Perényi, K., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry 11.1 (2015): 2154-2160. [Link]

  • European Patent Office. "RIBOCICLIB TABLET". EP 4197530 A1. [Link]

  • PubChem. "7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof". Patent US-9868739-B2. [Link]

  • Drewry, D. H., et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry 64.16 (2021): 12055-12066. [Link]

  • Wikipedia. "Buchwald–Hartwig amination." [Link]

  • WO 2012064805 A1. "Salt(s) of 7-cyclopentyl-2 -(5-piperazin-1-yl-pyridin-2-ylamino)-7h-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof".
  • WO 2022/207788. "PROCESS FOR THE PREPARATION OF RIBOCICLIB AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF". [Link]

  • PubChem. "7-cyclopentyl-2-{5-[4-(3-cyclopentyl-propionyl)-piperazin-1-yl]-pyridin-2-ylamino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide". [Link]

  • Novartis AG. "SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO)".
  • U.S. Patent.
  • Vámos, E., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules 26.7 (2021): 1989. [Link]

  • U.S. Patent. "Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)". US9193732B2.
  • Surin, A. K., et al. "Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis." Molecular Pharmacology 85.4 (2014): 583-594. [Link]

  • Khan, I., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Medicinal Chemistry 14.3 (2023): 397-422. [Link]

  • Forsberg, L. J., et al. "Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1." Bioorganic & Medicinal Chemistry 61 (2022): 116711. [Link]

  • Sharma, P., et al. "Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review." Journal of Drug Delivery and Therapeutics 13.5-S (2023): 142-154. [Link]

  • Al-Salahi, R., et al. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry 9 (2021): 742352. [Link]

  • Abarbri, M., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC advances 11.2 (2021): 1121-1130. [Link]

  • Al-Oaidi, M. A., et al. "Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules." Molecules 29.11 (2024): 2588. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we address common challenges, explain the underlying chemical principles, and offer robust protocols to improve yield, purity, and consistency.

Core Synthesis Overview: A Mechanistic Snapshot

The synthesis of this compound is predominantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of a halo-pyrimidine, typically 5-Bromo-2-chloropyrimidine, with 1-ethylpiperazine. The pyrimidine ring is electron-deficient, a characteristic that is enhanced by the electronegative nitrogen atoms within the ring, making it susceptible to attack by nucleophiles.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is key to the reaction's success.

cluster_workflow General Synthesis Workflow SM Starting Materials (5-Bromo-2-chloropyrimidine, 1-Ethylpiperazine, Base, Solvent) Reaction S_N_Ar Reaction (Addition of Reagents, Heating & Stirring) SM->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Final Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method is the direct SNAr reaction between 5-Bromo-2-chloropyrimidine and 1-ethylpiperazine.[3] The chlorine atom at the C-2 position is significantly more reactive than the bromine atom at the C-5 position towards nucleophilic substitution.[3] This inherent reactivity difference allows for a highly regioselective synthesis, making it the preferred industrial and laboratory-scale route.

Q2: Why is the C-2 chloride preferentially substituted over the C-5 bromide?

The regioselectivity is governed by the electronic properties of the pyrimidine ring. The two ring nitrogens act as strong electron-withdrawing groups, significantly lowering the electron density at the ortho (C-2, C-6) and para (C-4) positions.[2] This makes the C-2 position highly electrophilic and susceptible to nucleophilic attack. The intermediate formed upon attack at C-2 is better stabilized by resonance, as the negative charge can be delocalized onto one of the electronegative nitrogen atoms.[2] The C-5 position does not benefit from this level of activation, rendering the C-5 bromine much less reactive in an SNAr context.

Caption: Simplified SNAr mechanism showing nucleophilic attack and intermediate formation.

Q3: What is the function of the base in this reaction?

The base, typically a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃), serves a critical role.[4] During the reaction, the nucleophilic attack of 1-ethylpiperazine on the pyrimidine ring liberates hydrochloric acid (HCl) as the chloride leaving group is displaced. The base is required to neutralize this acid. Failure to do so would protonate the basic 1-ethylpiperazine starting material, rendering it non-nucleophilic and halting the reaction.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between the starting 5-Bromo-2-chloropyrimidine, 1-ethylpiperazine, and the final product. A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1).[5] The product is typically more polar than the starting chloropyrimidine but less polar than the piperazine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to confirm the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction shows little to no conversion to the desired product after the recommended time. What are the most likely causes and how can I fix them?

This is a common issue that can often be traced back to one of three areas: starting material quality, reaction conditions, or stoichiometry.

  • Starting Material Integrity:

    • Purity of 5-Bromo-2-chloropyrimidine: This starting material can degrade over time, especially if exposed to moisture. It should appear as an off-white to beige crystalline powder.[6] Confirm its identity and purity via melting point (typically 76-81 °C) or NMR spectroscopy before use.[6]

    • Purity of 1-Ethylpiperazine: This amine is hygroscopic and can absorb water and carbon dioxide from the atmosphere, reducing its effective concentration. Use freshly opened bottles or distill it before use.

    • Solvent Quality: Ensure you are using anhydrous (dry) solvents, particularly for aprotic polar solvents like DMF or NMP. Water can compete as a nucleophile, leading to undesired hydrolysis byproducts.

  • Suboptimal Reaction Conditions:

    • Temperature: While some SNAr reactions can proceed at room temperature, this specific transformation often requires heating to overcome the activation energy.[7] A temperature range of 80-100 °C is a good starting point.[4][5] If you see no reaction at a lower temperature, incrementally increase the heat.

    • Base Strength: If using an inorganic base like K₂CO₃, ensure it is finely powdered to maximize surface area and that agitation is sufficient to maintain a good suspension. If the reaction is still sluggish, switching to a stronger base like cesium carbonate (Cs₂CO₃) or a soluble organic base like DIPEA may improve the rate.[4]

  • Incorrect Stoichiometry:

    • It is common practice to use a slight excess of the amine nucleophile (1.1 to 1.5 equivalents of 1-ethylpiperazine) to ensure the complete consumption of the more expensive halo-pyrimidine starting material. This also helps to drive the reaction to completion.

G cluster_SM Starting Material Checks cluster_Cond Condition Checks cluster_Stoich Stoichiometry Check Start Low / No Yield CheckSM Verify Starting Material Purity & Integrity Start->CheckSM CheckCond Evaluate Reaction Conditions Start->CheckCond Stoich Using excess amine? (Use 1.1-1.5 eq.) Start->Stoich SM_Purity Purity of Halo-pyrimidine? (Check MP, NMR) CheckSM->SM_Purity Amine_Purity Purity of Amine? (Use fresh/distilled) CheckSM->Amine_Purity Solvent_Dry Solvent Anhydrous? CheckSM->Solvent_Dry Temp Temperature too low? (Increase to 80-100 °C) CheckCond->Temp Base Base ineffective? (Use stronger base, e.g., Cs₂CO₃) CheckCond->Base Mixing Insufficient mixing? CheckCond->Mixing CheckStoich Confirm Stoichiometry CheckStoich->Stoich

Caption: Troubleshooting logic tree for diagnosing low reaction yield.

Problem 2: Formation of Multiple Byproducts

Q: My TLC/LC-MS analysis shows the formation of several unexpected spots/peaks. What are the likely side reactions?

The most common side reactions in this synthesis are hydrolysis and potential disubstitution, especially if starting with a di-halogenated pyrimidine.

  • Hydrolysis Product: If there is residual water in your reaction solvent or starting materials, the C-2 chloride can be hydrolyzed to a hydroxyl group, forming 5-Bromo-2-hydroxypyrimidine. This is more likely at elevated temperatures.

    • Solution: Use anhydrous solvents and ensure starting materials are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help.

  • Disubstitution: If your starting material is 5-bromo-2,4-dichloropyrimidine instead of 5-bromo-2-chloropyrimidine, you may see products from substitution at both the C-2 and C-4 positions. While C-4 substitution is generally favored in dichloropyrimidines with electron-withdrawing groups at C-5, selectivity can be an issue.[8]

    • Solution: Carefully check the identity of your starting material. If using the dichloropyrimidine is intended, precise control over stoichiometry (using only 1 equivalent of the amine) and lower temperatures can favor monosubstitution.

Problem 3: Difficulty in Product Purification

Q: I am struggling to separate my product from the unreacted 1-ethylpiperazine and other impurities. What purification strategies are most effective?

A combination of aqueous work-up and chromatography is usually sufficient.

  • Aqueous Work-up / Acid-Base Extraction:

    • After the reaction is complete, cool the mixture and dilute it with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product is weakly basic and may be extracted into the aqueous layer if the acid is too concentrated, but the excess, more basic 1-ethylpiperazine will be protonated and efficiently removed into the aqueous layer.

    • Follow with a wash using saturated sodium bicarbonate solution to remove any acidic residues, and finally with brine to remove excess water.

  • Silica Gel Chromatography:

    • This is the most reliable method for achieving high purity.

    • A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) typically provides excellent separation. The product will elute after the less polar 5-bromo-2-chloropyrimidine starting material and before the highly polar residual 1-ethylpiperazine.

Optimized Experimental Protocols

Protocol 1: General Synthesis Procedure

This protocol is a robust starting point for optimization.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 1.93 g, 10 mmol).

  • Add a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or isopropanol (approx. 10 mL per gram of starting material).

  • Add 1-ethylpiperazine (1.2 eq, e.g., 1.37 g, 12 mmol) to the mixture.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq, e.g., 1.94 g, 15 mmol) or powdered potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).[4]

  • Heat the reaction mixture to 90-95 °C and stir for 4-8 hours.[4]

  • Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1) until the 5-bromo-2-chloropyrimidine spot has been consumed.[5]

  • Cool the reaction to room temperature.

  • Proceed with the aqueous work-up as described in the purification section.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Parameter Comparison Table
ParameterCondition ACondition BRationale & Comments
Solvent N-Methyl-2-pyrrolidone (NMP)[4]IsopropanolNMP is a polar aprotic solvent that excels at solvating the charged intermediate. Isopropanol is a cheaper, less toxic protic alternative that can also be effective.
Base DIPEA[4]K₂CO₃DIPEA is a soluble organic base, leading to a homogeneous reaction. K₂CO₃ is an inexpensive inorganic base, but requires efficient stirring for the heterogeneous reaction.
Temperature 90-95 °C[4]80 °C (Reflux)Higher temperatures generally increase the reaction rate but may also lead to more side products. Optimization may be required.
Equivalents (Amine) 1.2 eq1.1 eqA slight excess of the amine ensures full conversion of the limiting halo-pyrimidine.

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

  • Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives. Journal of Applicable Chemistry. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC - NIH. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Cas 32779-36-5,5-Bromo-2-chloropyrimidine. lookchem. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC - PubMed Central. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synfacts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Bentham Science. [Link]

  • Synthesis And Studies On Antimicrobial Activity Of Piperazine Containing 5-Bromo-2-Substituted Piperazines. IJRAR. [Link]

  • New Strategy for the Synthesis of 5-Aryl-1H,1'H-spiro[furo[2,3-d]pyrimidine-6,5'-pyrimidine]2,2',4,4',6'(3H,3'H,5H)-pentaones and Their Sulfur Analogues. ResearchGate. [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of pyrimidine scaffolds. Pyrimidine cores are fundamental to numerous pharmaceuticals and bioactive molecules, yet their synthesis can present significant challenges, from low yields to complex side reactions and purification hurdles.

As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind common synthetic challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established chemical principles and supported by peer-reviewed literature. We will explore how to make informed decisions about reaction parameters to ensure your synthesis is efficient, reproducible, and scalable.

Section 1: Core Principles of Reaction Optimization

This section addresses fundamental questions about optimizing any pyrimidine synthesis, focusing on the critical interplay between reagents, catalysts, and reaction conditions.

FAQ 1.1: How do I select the appropriate starting materials for my target pyrimidine?

The choice of starting materials defines the synthetic route and potential challenges. The most common strategies involve the condensation of a C-C-C dielectrophile with an N-C-N dinucleophile.

  • For Dihydropyrimidinones (DHPMs) via Biginelli Reaction: The classical approach uses a β-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and urea or thiourea. The aldehyde introduces diversity at the C4 position, while the β-dicarbonyl compound determines the substituents at C5 and C6.

  • For Fully Aromatized Pyrimidines via Pinner-type Reactions: This route often employs a 1,3-dicarbonyl compound (or equivalent) and an amidine. The amidine provides the N1 and C2 atoms of the ring, making it a versatile method for introducing substituents at the 2-position.

  • Multicomponent Approaches: Modern methods offer incredible flexibility. For instance, iridium-catalyzed reactions can assemble pyrimidines from amidines and up to three different alcohol molecules, which serve as carbonyl precursors through a "borrowing hydrogen" mechanism.[1] This approach allows for highly unsymmetrical substitution patterns.

Expert Insight: The purity of your starting materials is paramount. Impurities in aldehydes (e.g., the corresponding carboxylic acid from oxidation) or amidines (which can be hygroscopic and hydrolyze) are common culprits for low yields and side reactions.[1] Always use freshly purified or high-purity reagents.

FAQ 1.2: What is the role of the catalyst, and how do I choose the right one?

Catalysts accelerate the reaction, often by activating one of the components, and can significantly influence the reaction pathway and final yield.

  • Brønsted Acids (e.g., HCl, H₂SO₄, TFA): These are the classic catalysts for reactions like the Biginelli condensation.[2] They work by protonating the aldehyde carbonyl, making it more electrophilic and facilitating the initial condensation with urea.[3]

  • Lewis Acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂, BF₃·OEt₂): Lewis acids are highly effective and often provide higher yields in shorter reaction times compared to Brønsted acids.[4][5] They coordinate to the aldehyde carbonyl, and in some proposed mechanisms, may also activate the β-ketoester. Ytterbium triflate (Yb(OTf)₃) is particularly noted for its reusability and effectiveness under solvent-free conditions.[4]

  • Organocatalysts (e.g., Chiral Phosphoric Acids, Proline): These catalysts are essential for asymmetric synthesis, enabling the production of enantioenriched pyrimidine derivatives.[3][6][7] They operate by forming chiral ion pairs or activating substrates through hydrogen bonding, controlling the stereochemical outcome of the reaction.

  • Heterogeneous Catalysts (e.g., Montmorillonite Clay, Zeolites, Nanoparticles): These solid-supported catalysts offer significant advantages in terms of "green chemistry," including easy separation from the reaction mixture (filtration) and excellent reusability.[8][9][10]

Causality: The choice of catalyst directly impacts the key intermediates. For the Biginelli reaction, the mechanism is believed to proceed through an N-acyliminium ion intermediate formed from the aldehyde and urea.[11] Both Brønsted and Lewis acids facilitate the formation of this highly electrophilic species, which is the rate-determining step.[3][12]

FAQ 1.3: How does solvent choice affect my pyrimidine synthesis?

The solvent influences reactant solubility, reaction rate, and in some cases, the equilibrium of intermediate steps. While classical syntheses often use alcohols like ethanol, modern protocols have expanded the options significantly.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are common choices that effectively solubilize the starting materials, particularly urea. However, they can sometimes participate in side reactions.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, THF): These are also widely used and can be advantageous when water-sensitive reagents are involved.

  • Solvent-Free (Neat) Conditions: This is a highly efficient and environmentally friendly approach, often combined with microwave irradiation or grinding.[4][5][13] Solvent-free conditions maximize the concentration of reactants, often leading to dramatically reduced reaction times and improved yields.[9]

  • Aqueous Media: Utilizing water as a solvent is a key goal of green chemistry.[14] Specific catalysts, such as gluconic acid, have been developed to promote reactions like the Biginelli synthesis in aqueous solutions.[15]

SolventDielectric Constant (ε)Boiling Point (°C)Key Considerations
Ethanol24.578Good general-purpose solvent for Biginelli reaction.
Acetonitrile37.582Good for dissolving a wide range of reactants.
THF7.666Useful but must be anhydrous for sensitive reactions.
DMF36.7153High boiling point, can be difficult to remove.
Water80.1100Environmentally benign, requires a suitable catalyst.
None (Solvent-Free)N/AN/AMaximizes reactant concentration, often high-yielding.
Section 2: Troubleshooting Guide for the Biginelli Reaction

The Biginelli reaction is a cornerstone of dihydropyrimidinone (DHPM) synthesis but is notorious for specific challenges. This section provides a structured approach to troubleshooting.

Overview: The Biginelli Reaction

A one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.

Aldehyde Aldehyde Product Dihydropyrimidinone (DHPM) Aldehyde->Product + Reflux Ketoester β-Ketoester Ketoester->Product + Reflux Urea Urea Urea->Product + Reflux Catalyst Acid Catalyst Catalyst->Product + Reflux

Caption: Core components of the Biginelli reaction.

Troubleshooting Q&A: Biginelli Reaction

Q1: My reaction yield is very low, and TLC shows a significant amount of unreacted starting materials. What's wrong?

A: Low conversion is a common issue stemming from several factors. A systematic check is required.[1]

  • Cause 1: Inactive Catalyst.

    • Explanation: The acid catalyst is essential for activating the aldehyde. If the catalyst is old, hydrated (for Lewis acids), or used in insufficient quantity, the reaction will not proceed efficiently. Reusable catalysts may lose activity after several cycles.[1]

    • Solution: Use a fresh, anhydrous Lewis acid or ensure your Brønsted acid concentration is correct. If using a reusable catalyst, consider regeneration according to the literature protocol. Increase catalyst loading incrementally (e.g., from 2 mol% to 10 mol%).

  • Cause 2: Purity of Reactants.

    • Explanation: As mentioned in FAQ 1.1, impurities can halt the reaction. Aldehydes can oxidize to carboxylic acids, which can interfere with the catalyst. Urea can contain impurities that inhibit the reaction.

    • Solution: Purify the aldehyde via distillation or recrystallization immediately before use. Use high-purity grade urea.

  • Cause 3: Suboptimal Temperature or Time.

    • Explanation: While higher temperatures can promote side reactions (see Q2), insufficient heat or time will lead to incomplete conversion.[1]

    • Solution: Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature moderately (e.g., from 80°C to 100°C) or extending the reaction time. For thermally sensitive substrates, longer reaction times at a lower temperature are preferable.

Q2: I'm observing a bright yellow/green, highly fluorescent byproduct that complicates purification. What is it and how can I prevent it?

A: This is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.

  • Explanation of Causality: This side reaction becomes dominant at higher temperatures, which can cause urea to decompose into ammonia and isocyanic acid. The in situ generated ammonia then participates in a competing Hantzsch pyridine synthesis pathway with the aldehyde and two equivalents of the β-ketoester.[16][17]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: This is the most effective solution. Reducing the temperature minimizes the decomposition of urea, thereby starving the competing Hantzsch pathway of its required ammonia.

    • Optimize Order of Addition: In some cases, pre-mixing the aldehyde and β-ketoester before adding urea can favor the desired pathway, though this is not universally effective.

    • Use Thiourea: Thiourea is generally more thermally stable than urea and less prone to decomposition, which can suppress the formation of Hantzsch byproducts.

Q3: My crude product is an oil or difficult to crystallize, and purification by column chromatography is challenging. What are the best practices for work-up and purification?

A: Purification of DHPMs can be tricky due to their polarity and the presence of similarly polar byproducts.

  • Work-up Strategy: After completion, cool the reaction mixture. If the reaction was performed in a solvent like ethanol, often the product will precipitate upon cooling or after adding cold water. This is the ideal scenario. Collect the solid by filtration. If an oil forms, try triturating with a solvent like diethyl ether or a hexane/ethyl acetate mixture to induce crystallization.

  • Purification Strategy:

    • Recrystallization: This is the preferred method for purifying solid DHPMs. Ethanol, isopropanol, or ethyl acetate are common solvents.

    • Column Chromatography: If recrystallization fails, column chromatography is necessary. Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. Byproducts like the Hantzsch DHP are often less polar than the desired DHPM and will elute first.

Troubleshooting Workflow: Biginelli Reaction

Start Reaction Issue (Low Yield / Byproduct) CheckPurity Verify Purity of Aldehyde, Urea, Ketoester Start->CheckPurity CheckCatalyst Check Catalyst Activity & Loading CheckPurity->CheckCatalyst Monitor Monitor Reaction by TLC (Time & Temp) CheckCatalyst->Monitor Byproduct Yellow Fluorescent Byproduct Observed? Monitor->Byproduct LowerTemp Decrease Reaction Temp. Consider Thiourea Byproduct->LowerTemp Yes OptimizeWorkup Optimize Work-up (Crystallization) Byproduct->OptimizeWorkup No Success Optimized Reaction LowerTemp->Success OptimizeWorkup->Success

Caption: Systematic workflow for troubleshooting the Biginelli reaction.

Section 3: Experimental Protocols

Adherence to a well-defined protocol is crucial for reproducibility. Here we provide a standard protocol and an optimized, greener alternative.

Protocol 3.1: Classical Biginelli Reaction (Brønsted Acid Catalysis)

This protocol uses a traditional approach for synthesizing a model DHPM.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol, 1 eq)

  • Ethyl acetoacetate (1.30 g, 10 mmol, 1 eq)

  • Urea (0.90 g, 15 mmol, 1.5 eq)

  • Ethanol (20 mL)

  • Concentrated HCl (0.2 mL)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer

Procedure:

  • To the 50 mL round-bottom flask, add benzaldehyde, ethyl acetoacetate, and urea.

  • Add 20 mL of ethanol and a magnetic stir bar.

  • Slowly add the concentrated HCl to the stirring mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

  • Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.

Protocol 3.2: Optimized Green Synthesis (Solvent-Free, Lewis Acid Catalysis)

This protocol utilizes a modern, environmentally friendly approach.[4][9]

Materials:

  • Aromatic Aldehyde (10 mmol, 1 eq)

  • Ethyl acetoacetate (12 mmol, 1.2 eq)

  • Urea (15 mmol, 1.5 eq)

  • Ytterbium(III) Triflate (Yb(OTf)₃) (0.62 g, 1 mmol, 0.1 eq)

  • Round-bottom flask (50 mL), magnetic stirrer, heating mantle

Procedure:

  • In the 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃.

  • Heat the solvent-free mixture to 100°C with magnetic stirring. The mixture will become a molten paste.

  • Continue heating for 30-60 minutes. Monitor the reaction by TLC. The reaction is often complete in under an hour.

  • Cool the mixture to room temperature. The mixture will solidify.

  • Add 20 mL of cold water to the flask and stir vigorously to break up the solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the product from hot ethanol or isopropanol to afford the pure DHPM. The aqueous filtrate containing the catalyst can potentially be reused after water removal.

References
  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868. [Link]

  • Domínguez-Santos, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 795. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • Professor Dave Explains. (2021). Biginelli Reaction. YouTube. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2015). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Synthesis, 47(11), 1535-1558. [Link]

  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-621. [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 119-140. [Link]

  • Gawande, M. B., et al. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Green Chemistry, 11(1). [Link]

  • Raval, K., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1831-1844. [Link]

  • Kumar, R., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42938-42948. [Link]

  • Gore, R. P., & Rajput, A. P. (2013). A review on recent progress in multicomponent reactions of pyrimidine synthesis. Drug Invention Today, 5(2), 148-152. [Link]

  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Mohammadi, Z., et al. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 7(12), 990-999. [Link]

  • Kumar, D., et al. (2020). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 5(29), 18037–18044. [Link]

  • ResearchGate. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Jana, G. K., et al. (2011). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of Sulfur Chemistry, 32(1), 39-46. [Link]

  • Pandit, R. K., & Sarkate, A. P. (2022). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Heterocyclic Chemistry, 59(1), 5-25. [Link]

  • Mistry, S. R., et al. (2011). Synthesis of Dihydropyrimidinones Using Large Pore Zeolites. Catalysis Letters, 141, 1343–1350. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2024). Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. [Link]

  • Al-Jbouri, A. A. J. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]

  • Al-Zoubi, R. M., et al. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ChemistrySelect, 9(44). [Link]

  • Kumar, R., et al. (2021). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 16(1), 84-91. [Link]

  • de Souza, M. C. B. V., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. RSC Advances, 10(70), 42938-42948. [Link]

  • Wan, J., & Pan, Y. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2154. [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]

Sources

Technical Support Center: Preventing Dehalogenation in 5-Bromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with 5-bromopyrimidine, a crucial heterocyclic building block. Specifically, we will address the pervasive issue of premature dehalogenation—a side reaction that can significantly lower yields and complicate purification.

Here, we move beyond simple protocols to explain the underlying mechanistic principles. Understanding why a side reaction occurs is the first step to preventing it. This resource provides in-depth FAQs, practical troubleshooting guides, and validated experimental protocols to ensure your reactions are successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation, and why is it a common problem with 5-bromopyrimidine?

A1: Dehalogenation, often called hydrodehalogenation, is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of a pyrimidine byproduct instead of your desired coupled product.

5-Bromopyrimidine is particularly susceptible for two main reasons:

  • Electron-Deficient Ring: The pyrimidine ring is electron-poor due to the presence of two electronegative nitrogen atoms. This electronic nature makes the C-Br bond more reactive and susceptible to certain catalytic pathways.

  • Palladium-Hydride Species: In palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, or Sonogashira), reactive palladium-hydride (Pd-H) species can form. These species can intercept the catalytic cycle, leading to the reductive cleavage of the C-Br bond.[1]

Q2: What is the primary mechanism of palladium-catalyzed dehalogenation?

A2: The most common pathway for dehalogenation begins after the initial, desired step of oxidative addition.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromopyrimidine to form a Pd(II) complex. This is the first step for both the desired coupling and the undesired dehalogenation.[2][3]

  • Formation of a Pd-Hydride: A palladium-hydride species is formed. The source of the hydride can be varied, often stemming from solvents (like alcohols), amines, water, or even the phosphine ligands themselves under certain conditions.[1]

  • Reductive Elimination: Instead of proceeding with transmetalation (the next step in a typical cross-coupling), the aryl Pd(II) complex undergoes reductive elimination with the hydride ligand. This regenerates a Pd(0) species and releases the undesired dehalogenated pyrimidine.[1]

G ArPdBr ArPdBr ArPdBr_dehalo ArPdBr_dehalo ArPdBr->ArPdBr_dehalo Common Intermediate

Q3: How do phosphine ligands influence the rate of dehalogenation?

A3: Phosphine ligands are critical modulators of the catalyst's reactivity and stability.[4][5] Their electronic and steric properties directly impact the competition between cross-coupling and dehalogenation:

  • Electron-Rich Ligands: Ligands that are strong electron donors (e.g., trialkylphosphines like P(tBu)₃) increase the electron density on the palladium center. This generally accelerates the rate of oxidative addition but, more importantly, also accelerates the rate of reductive elimination. A faster reductive elimination of the desired product can outcompete the dehalogenation pathway.

  • Bulky (Sterically Hindered) Ligands: Ligands with a large cone angle (e.g., XPhos, SPhos, RuPhos) create a sterically crowded environment around the palladium atom.[4] This bulkiness can disfavor the formation of undesired intermediates and often promotes a faster rate of reductive elimination for the coupled product, thereby minimizing the lifetime of the intermediate susceptible to dehalogenation.[6]

Troubleshooting Guides

Problem 1: Significant debromination observed during a Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[3][7][8] However, its efficiency can be compromised by dehalogenation, especially with electron-deficient heteroaryl halides like 5-bromopyrimidine.[9]

Root Cause Analysis:
  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow for electron-deficient systems.[9] This prolongs the lifetime of the Ar-Pd(II)-Br intermediate, giving it more time to encounter a hydride source and undergo dehalogenation.

  • Inappropriate Base: The base is crucial for activating the boronic acid.[2][7] Some bases, particularly strong alkoxides in protic solvents, can generate Pd-H species or promote protodeboronation of the coupling partner, which shuts down the catalytic cycle and favors side reactions.

  • Suboptimal Ligand Choice: Using generic ligands like PPh₃ can be inefficient.[6] These ligands may not sufficiently promote the desired reductive elimination over the dehalogenation pathway.

Solutions & Protocols:
ParameterRecommendationRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[10]These ligands accelerate the rate-limiting transmetalation and the final reductive elimination, outcompeting the dehalogenation pathway.[6]
Base Use a milder base like K₃PO₄ or K₂CO₃. Cs₂CO₃ can also be effective.These bases are strong enough to facilitate transmetalation but are less likely to generate hydride species compared to strong hydroxides or alkoxides.[2]
Solvent Use anhydrous, aprotic solvents like dioxane, toluene, or DME.[6]Minimizes potential hydride sources from protic solvents like alcohols or water. Ensure solvents are properly degassed to remove oxygen.
Boronic Ester Consider using a more stable boronic ester (e.g., pinacol or neopentyl glycol esters) instead of the boronic acid.Boronic acids can be prone to protodeboronation, a side reaction that consumes the nucleophile. Esters offer greater stability.[1]
Problem 2: Low yield due to dehalogenation in a Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[11][12][13] The reaction is sensitive to base and ligand choice, both of which can contribute to dehalogenation.

Root Cause Analysis:
  • Base Strength and Type: Strong, sterically hindered bases like NaOtBu or LHMDS are required to deprotonate the amine for the catalytic cycle. However, these strong bases can also promote side reactions, including the formation of hydride species.

  • Catalyst Decomposition: If the catalytic cycle is slow, the active catalyst can decompose, leading to palladium black and a higher chance of side reactions.

  • Reaction Temperature: High temperatures can accelerate both the desired reaction and the undesired dehalogenation. In some cases, lowering the temperature can suppress the side reaction.[14]

Solutions & Protocols:
ParameterRecommendationRationale
Ligand Use specialized biarylphosphine ligands like Xantphos or Josiphos.These "second-generation" ligands are designed to stabilize the palladium catalyst and facilitate the C-N reductive elimination, which is often the rate-limiting step.
Base Use K₃PO₄ or Cs₂CO₃ if the amine is sufficiently acidic. If a stronger base is needed, use NaOtBu but consider lowering the reaction temperature.A careful balance is needed. The base must be strong enough for amine deprotonation but not so harsh that it promotes excessive side reactions.
Palladium Precatalyst Use a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles).These precatalysts ensure efficient and reproducible generation of the active Pd(0) species, leading to cleaner reactions.
Temperature Screen temperatures ranging from 80 °C to 110 °C.Finding the optimal temperature where the rate of amination is significantly faster than dehalogenation is key.[14]
Problem 3: Dehalogenation and homocoupling competing with Sonogashira coupling.

The Sonogashira reaction couples terminal alkynes with aryl halides.[15][16][17] Besides dehalogenation, a common side reaction is the homocoupling of the alkyne (Glaser coupling).

Root Cause Analysis:
  • Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI). While effective, copper can promote the oxidative homocoupling of the alkyne, especially if oxygen is present.

  • Amine Base/Solvent: Amine bases like triethylamine or diisopropylamine are standard, but they can also serve as a source of hydrides for dehalogenation, particularly at elevated temperatures.[18]

  • Inefficient Transmetalation: A slow transfer of the alkynyl group from copper to palladium can leave the Ar-Pd(II)-Br intermediate vulnerable to dehalogenation.

Solutions & Protocols:

G Start Dehalogenation Observed in Sonogashira Reaction Check_O2 Is the reaction rigorously degassed? Start->Check_O2 Sol_Degas Action: Improve degassing. Use freeze-pump-thaw cycles. Check_O2->Sol_Degas No Check_Cu Is Glaser (homo)coupling also observed? Check_O2->Check_Cu Yes Sol_CuFree Action: Switch to a copper-free protocol. Use a more active Pd catalyst. Check_Cu->Sol_CuFree Yes Check_Ligand Is the ligand PPh₃? Check_Cu->Check_Ligand No Sol_Ligand Action: Switch to a bulkier, electron-rich ligand (e.g., P(o-tol)₃ or cataCXium A). Check_Ligand->Sol_Ligand Yes Check_Temp Is the reaction run at high temperature (>100 °C)? Check_Ligand->Check_Temp No Sol_Temp Action: Lower temperature. Consider microwave heating for shorter reaction times. Check_Temp->Sol_Temp Yes

  • Employ Copper-Free Conditions: Modern protocols often omit the copper co-catalyst, relying on a more active palladium/phosphine system. This completely eliminates the Glaser homocoupling side reaction.

  • Optimize the Palladium Catalyst: Use a more robust catalyst system such as Pd(OAc)₂ with a ligand like P(o-tol)₃.[15] This combination can be highly effective for electron-poor heteroaryl halides.

  • Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[18] This minimizes both oxygen-driven homocoupling and potential sources of hydrides.

  • Microwave Irradiation: Using microwave heating can dramatically shorten reaction times (e.g., to 15-30 minutes).[15] This rapid heating allows the desired coupling to proceed to completion before significant dehalogenation can occur.

Validated Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid

This protocol is optimized to minimize dehalogenation by promoting rapid C-C bond formation.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromopyrimidine, phenylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this catalyst solution to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon three times.

  • Solvent Addition: Add the remaining degassed dioxane via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of 5-bromopyrimidine and the formation of the product versus the dehalogenated pyrimidine byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • MacMillan, D. W. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • Mousavi, M., et al. (2018). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. 5th International Conference on Organic and Inorganic Chemistry. Available from: [Link]

  • Dalton Transactions. (2015). Influence of the substituent on the phosphine ligand in novel rhenium(i) aldehydes. Synthesis, computational studies and first insights into the antiproliferative activity. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available from: [Link]

  • Nolan, S. P., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]

  • von Lilienfeld, O. A., et al. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Digital Discovery. Available from: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available from: [Link]

  • Reddit. significant dehalogenation in stille coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Available from: [Link]

  • ChemOrgChem. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Available from: [Link]

  • Organic Process Research & Development. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available from: [Link]

  • Catalysts. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • ChemRxiv. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Pyrimidine-Based EGFR and HER2 Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of three prominent pyrimidine-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. These small molecules have been pivotal in the development of targeted cancer therapies, primarily through their inhibition of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, performance, and the experimental methodologies used for their evaluation.

Introduction: The Significance of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous clinically successful kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases, making it a versatile starting point for inhibitor design.[1] The inhibitors discussed herein—Gefitinib, Erlotinib, and Lapatinib—are all first-generation, reversible ATP-competitive inhibitors that leverage a quinazoline core, a fused pyrimidine ring system, to achieve their therapeutic effects.[2] They have become cornerstone treatments for non-small cell lung cancer (NSCLC) and breast cancer, particularly in patient populations with specific genetic alterations in the EGFR and HER2 genes.[3][4]

The Inhibitors: A Head-to-Head Comparison

This section details the key characteristics of Gefitinib, Erlotinib, and Lapatinib, providing a foundation for a direct comparison of their biochemical and cellular activities.

Chemical Structures

The chemical structures of these inhibitors, while all based on a 4-anilinoquinazoline scaffold, possess distinct substitutions that influence their target selectivity and pharmacokinetic properties.

InhibitorChemical StructureCanonical SMILES
Gefitinib [Image of Gefitinib chemical structure]COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
Erlotinib [Image of Erlotinib chemical structure]COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC[5]
Lapatinib [Image of Lapatinib chemical structure]CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl[4]
Mechanism of Action and Target Selectivity

Gefitinib and Erlotinib are primarily inhibitors of EGFR, while Lapatinib is a dual inhibitor of both EGFR and HER2.[1][2] Their mechanism involves reversible binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[2]

The subtle structural differences between these molecules lead to variations in their kinase selectivity profiles. While a comprehensive head-to-head KINOMEscan under identical conditions for all three is not publicly available, data from various sources allows for a comparative assessment. Erlotinib has been shown to be a multikinase inhibitor, binding to several other kinases with high affinity, whereas Gefitinib demonstrates a more selective profile, with Ripk2 being one of the few off-targets with higher affinity than EGFR.[5] Lapatinib's dual-targeting nature is a key differentiator, offering a broader spectrum of activity in cancers driven by both EGFR and HER2 signaling.[1]

Performance Data: A Quantitative Comparison

The following tables summarize key performance data for Gefitinib, Erlotinib, and Lapatinib, focusing on their biochemical potency and cellular activity.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency against its target kinase. The data below is collated from multiple sources and experimental conditions may vary.

InhibitorTarget KinaseIC50 (nM)Reference
Gefitinib EGFR0.08 μM (A431 cells)[6]
HER29.9 μM (BT-474 cells)[6]
Erlotinib EGFR0.1 μM (A431 cells)[6]
HER21.1 μM (BT-474 cells)[6]
Lapatinib EGFR0.16 μM (A431 cells)[6]
HER20.1 μM (BT-474 cells)[6]

Note: The cell lines mentioned in the table are often used as proxies for the primary target kinase they overexpress.

Cellular Antiproliferative Activity (IC50)

The antiproliferative activity in cancer cell lines provides a more biologically relevant measure of an inhibitor's efficacy.

InhibitorCell LinePrimary Target(s)IC50Reference
Gefitinib A431 (epidermoid carcinoma)EGFR0.08 μM[6]
BT-474 (breast ductal carcinoma)HER29.9 μM[6]
Erlotinib A431EGFR0.1 μM[6]
BT-474HER21.1 μM[6]
PC-9 (NSCLC, EGFR exon 19 del)EGFR (mutant)7-1185 nM (range)[7]
Lapatinib A431EGFR0.16 μM[6]
BT-474HER20.1 μM[6]
Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors influence their clinical utility, including dosing schedules and potential for drug-drug interactions.

ParameterGefitinibErlotinibLapatinibReference
Oral Bioavailability ~60%~60%Low and variable[4]
Elimination Half-life ~48 hours~36.2 hours~24 hours[8]
Metabolism Primarily CYP3A4, also CYP2D6Primarily CYP3A4, also CYP1A2Primarily CYP3A4[4]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding of these inhibitors.

EGFR and HER2 Signaling Pathways

Gefitinib, Erlotinib, and Lapatinib all function by inhibiting the tyrosine kinase activity of EGFR and/or HER2, thereby blocking downstream signaling cascades critical for cancer cell proliferation and survival.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_inhibitors Kinase Inhibitors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Gefitinib Gefitinib Gefitinib->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: EGFR/HER2 signaling pathways and points of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a common method to determine the biochemical potency (IC50) of kinase inhibitors.

Kinase_Assay_Workflow A 1. Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor (Varying Conc.) B 2. Incubate at Room Temp (e.g., 60 minutes) A->B C 3. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP B->C D 4. Incubate at Room Temp (e.g., 40 minutes) C->D E 5. Add Kinase Detection Reagent: - Converts ADP to ATP - Luciferase/Luciferin reaction D->E F 6. Incubate at Room Temp (e.g., 30 minutes) E->F G 7. Measure Luminescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Workflow: Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with inhibitor (Varying Conc.) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (e.g., 4 hours) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Incubate (e.g., 2 hours, protected from light) G->H I 9. Measure Absorbance (570 nm) H->I J 10. Calculate IC50 I->J

Caption: Workflow for a typical MTT cell proliferation assay.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at the Km for the kinase).

    • Kinase Solution: Dilute the EGFR or HER2 kinase to the desired concentration in kinase buffer.

    • Substrate Solution: Prepare the appropriate peptide substrate in kinase buffer.

    • Inhibitor Dilutions: Perform serial dilutions of Gefitinib, Erlotinib, and Lapatinib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Protocol)

This protocol is a generalized procedure for the MTT assay.

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., A549 for EGFR, SK-BR-3 or BT-474 for HER2).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Gefitinib, Erlotinib, and Lapatinib in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Staining and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control and plot against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for cell proliferation.

Conclusion and Future Directions

Gefitinib, Erlotinib, and Lapatinib, all rooted in the versatile pyrimidine scaffold, have significantly advanced the treatment of EGFR- and HER2-driven cancers. This guide has provided a comparative analysis of their biochemical and cellular activities, highlighting the nuances in their target selectivity and potency. While Gefitinib and Erlotinib are highly selective for EGFR, Lapatinib's dual inhibition of EGFR and HER2 offers a different therapeutic strategy.

The choice of inhibitor for research or clinical application depends on the specific biological context, including the genetic makeup of the cancer. The experimental protocols detailed herein provide a framework for the robust evaluation of these and future pyrimidine-based kinase inhibitors. As the field moves towards more personalized medicine, a deep understanding of the comparative performance of these foundational inhibitors is essential for the development of next-generation targeted therapies.

References

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). National Center for Biotechnology Information. [Link]

  • AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. (n.d.). Annals of Translational Medicine. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). National Center for Biotechnology Information. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). National Center for Biotechnology Information. [Link]

  • Lapatinib | C29H26ClFN4O4S | CID 208908. (n.d.). PubChem. [Link]

  • Erlotinib | C22H23N3O4 | CID 176870. (n.d.). PubChem. [Link]

  • A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies. (n.d.). National Center for Biotechnology Information. [Link]

  • Gefitinib KINOMEscan (LDG-1139: LDS-1142). (n.d.). LINCS Data Portal. [Link]

  • erlotinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Lapatinib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. [Link]

  • Lapatinib KINOMEscan (LDG-1090: LDS-1093). (n.d.). LINCS Data Portal. [Link]

  • Gefitinib | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... (n.d.). ResearchGate. [Link]

  • Relationship between Biodistribution and Tracer Kinetics of 11C-Erlotinib, 18F-Afatinib and 11C-Osimertinib and Image Quality Evaluation Using Pharmacokinetic/Pharmacodynamic Analysis in Advanced Stage Non-Small Cell Lung Cancer Patients. (2022). National Center for Biotechnology Information. [Link]

  • Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations. (2014). PubMed. [Link]

  • gefitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). MDPI. [Link]

  • erlotinib - ClinPGx. (n.d.). ClinPGx. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). ResearchGate. [Link]

  • Gefitinib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Modular anti-EGFR and anti-Her2 targeting of SK-BR-3 and BT474 breast cancer cell lines in the presence of ErbB receptor-specific growth factors. (n.d.). PubMed. [Link]

  • Lapatinib Ditosylate | C43H44ClFN4O11S3 | CID 11557040. (n.d.). PubChem. [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

  • Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. (2016). YouTube. [Link]

  • Growth control graphs showing effect of selected HER-family TKIs in... (n.d.). ResearchGate. [Link]

  • Erlotinib - CAS Common Chemistry. (n.d.). CAS. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). BMG LABTECH. [Link]

  • A breakdown of the 6 comparisons for BT474 and SKBR3 | Download Table. (n.d.). ResearchGate. [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical structure of lapatinib, with the chemical formula C29H26ClFN4O4S and a molecular weight of 581.0575 g/mol . (n.d.). ResearchGate. [Link]

  • Erlotinib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gefitinib | C22H24ClFN4O3 | CID 123631. (n.d.). PubChem. [Link]

  • Differences between lapatinib and gefitinib in their ability to... (n.d.). ResearchGate. [Link]

  • Comparison of Concurrent Chemoradiation with Daily Gefitinib versus Daily Erlotinib in Locally Advanced Oropharyngeal Cancers. (n.d.). Clinical Cancer Investigation Journal. [Link]

  • TYKERB (lapatinib) tablets. (n.d.). accessdata.fda.gov. [Link]

  • ADP Glo Protocol. (n.d.). [No Source Found]. [No URL Found]

Sources

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine core represents a foundational element in medicinal chemistry. Its prevalence in the architecture of nucleic acids—cytosine, thymine, and uracil—has made it a focal point for the design of therapeutic agents that can seamlessly interact with biological systems.[1] The inherent versatility of the pyrimidine ring, which allows for structural modifications at multiple positions, has led to the development of a vast array of analogues with diverse pharmacological activities.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrimidine analogues across key therapeutic areas, supported by experimental data and detailed protocols.

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring's value in drug design is multifaceted. Its nitrogen atoms can act as hydrogen bond acceptors, while appended substituents can be tailored to form specific interactions with target proteins. Furthermore, the pyrimidine scaffold often serves as a bioisostere for other aromatic systems, like the phenyl group, which can enhance pharmacokinetic and pharmacodynamic properties.[3] Understanding the intricate relationship between the structure of a pyrimidine analogue and its biological activity is paramount for the rational design of more potent and selective drugs.[4]

Section 1: Pyrimidine Analogues as Anticancer Agents

The quest for effective cancer therapeutics has extensively explored the potential of pyrimidine derivatives. These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases crucial for cell signaling and proliferation.[5][6]

Targeting Protein Kinases: A Comparative Look at EGFR and CDK Inhibitors

Kinase inhibition is a cornerstone of modern cancer therapy, and pyrimidine-based molecules have emerged as powerful inhibitors of key kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][8]

Structure-Activity Relationship Insights:

The general pharmacophore for many pyrimidine-based kinase inhibitors involves a 2,4-disubstituted pyrimidine core. The substituent at the 4-position often engages in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. The substituent at the 2-position typically extends into a more solvent-exposed region, offering a site for modifications to enhance potency and selectivity.

  • 2,4-Diaminopyrimidine Derivatives: This class of compounds has shown significant promise. SAR studies reveal that the nature of the amine substituents at the C2 and C4 positions dramatically influences activity. For instance, in a series of 2,4-diaminopyrimidine derivatives, compounds 9k and 13f displayed potent antitumor activities against a panel of cancer cell lines, with IC50 values in the low micromolar range.[9] The variation of aromatic and terminal aniline moieties on the pyrimidine core was found to be critical for this activity.[9]

  • Fused Pyrimidine Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole or pyrrole, can lead to highly potent and selective kinase inhibitors. These fused systems can provide a rigid scaffold that orients substituents for optimal interaction with the target kinase.

Comparative Performance of Pyrimidine-Based Kinase Inhibitors:

The following table summarizes the in vitro activity of representative pyrimidine analogues against key cancer-related kinases and cell lines.

Compound ClassSpecific AnalogueTarget(s)Cancer Cell LineIC50 (µM)Reference(s)
2,4-Diaminopyrimidines Compound 9kNot specifiedA549 (Lung)2.14[9]
Compound 13fNot specifiedHCT-116 (Colon)2.78[9]
Pyrazolo[3,4-d]pyrimidines Compound 7Not specifiedA549 (Lung)17.50[10]
Pyrido[2,3-d]pyrimidines Compound 36EGFRH1975 (Lung)0.002[7]
2,4,5-Trisubstituted Pyrimidines Compound 7gcNot specifiedBEL-7402 (Liver)<0.10[7]

Experimental Workflow: In Vitro Anticancer Activity Assessment

A fundamental experiment to determine the cytotoxic effects of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Protocol: MTT Assay for Cell Viability [1][11]

  • Cell Plating: Seed cancer cells (e.g., A549, HCT-116) into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogues in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Logical Relationship: From Structure to Anticancer Activity

The following diagram illustrates the logical progression from the core pyrimidine structure to its application as an anticancer agent through kinase inhibition.

SAR_Anticancer A Pyrimidine Core B Structural Modifications (e.g., at C2, C4, C5) A->B Synthesis C Kinase Inhibitor Pharmacophore B->C Rational Design D Binding to Kinase (e.g., EGFR, CDK) C->D Molecular Interaction E Inhibition of Downstream Signaling D->E Biological Effect F Anticancer Activity (Apoptosis, Cell Cycle Arrest) E->F Cellular Outcome

Caption: Logical flow from pyrimidine core to anticancer effect.

Section 2: Pyrimidine Nucleoside Analogues as Antiviral Agents

The structural similarity of pyrimidine nucleosides to the natural building blocks of DNA and RNA makes them ideal candidates for antiviral drug development.[12] These analogues can interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral nucleic acid chain, leading to chain termination.

Structure-Activity Relationship Insights:

For pyrimidine nucleosides, modifications to both the pyrimidine base and the sugar moiety are critical for antiviral activity.

  • Sugar Modifications: The presence and stereochemistry of substituents on the sugar ring are paramount. For instance, the 3'-azido group is a key feature in potent anti-HIV agents.[13]

  • Base Modifications: Substitutions at the C-5 position of the pyrimidine ring can modulate antiviral potency. Small alkyl groups like methyl and ethyl often lead to high potency, while larger groups can be detrimental.[13]

Comparative Performance of Pyrimidine-Based Antiviral Agents:

The table below presents the in vitro antiviral activity of selected pyrimidine nucleoside analogues.

Compound ClassSpecific AnalogueVirusCell LineEC50 (µM)Reference(s)
Pyrimidine Nucleosides 3'-azido-3'-deoxythymidine (AZT)HIV-1Human PBMPotent[13]
Compound with amino-indane substitutionHCoV-229EHELIntriguing Activity[14]
Compound with tetrahydronaphthalene substitutionHCoV-OC43HELIntriguing Activity[14]

Experimental Workflow: Assessing Antiviral Efficacy

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques in a cell culture.[15][16]

Protocol: Plaque Reduction Assay [14][17]

  • Cell Culture: Grow a monolayer of susceptible host cells in 6- or 12-well plates.[14]

  • Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Remove the growth medium from the cells and infect them with the diluted virus for 1-2 hours to allow for viral adsorption.[14]

  • Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine analogue.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days), which allows the virus to replicate and cause localized cell death (plaques).[17]

  • Plaque Visualization: After incubation, fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting and EC50 Determination: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.[14]

Signaling Pathway: Mechanism of Action of Pyrimidine Nucleoside Antivirals

The following diagram illustrates how pyrimidine nucleoside analogues disrupt viral replication.

SAR_Antiviral A Pyrimidine Nucleoside Analogue B Cellular Uptake and Phosphorylation A->B C Active Triphosphate Form B->C D Viral Polymerase C->D Competitive Inhibition E Incorporation into Viral DNA/RNA D->E F Chain Termination / Inhibition of Replication E->F

Caption: Mechanism of pyrimidine antiviral action.

Section 3: Pyrimidine Analogues as Anti-inflammatory Agents

Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents, primarily by targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[18][19]

Structure-Activity Relationship Insights:

The anti-inflammatory activity of pyrimidine analogues is highly dependent on the nature and position of substituents on the pyrimidine ring.

  • COX Inhibition: Many pyrimidine-based anti-inflammatory agents function by inhibiting COX-1 and/or COX-2, the enzymes responsible for prostaglandin synthesis.[20] The selectivity for COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.

  • Fused Systems: Pyrrolo[2,3-d]pyrimidines have been shown to possess better anti-inflammatory activity compared to other fused systems in certain studies.[18] The introduction of specific aryl groups at certain positions can enhance this activity.[18]

Comparative Performance of Pyrimidine-Based Anti-inflammatory Agents:

The table below compares the in vitro COX inhibitory activity of different pyrimidine derivatives.

Compound ClassSpecific AnalogueTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference(s)
Isoxazole Derivatives Compound C6COX-2PotentSelective for COX-2[20]
Compound C5COX-2PotentSelective for COX-2[20]
Pyrrolo[2,3-d]pyrimidines Compound 21Not specified63.24% inhibitionNot specified[18]
Pyridines Compound 7aNO production76.6Not specified[4]
Pyrimidines Compound 9dNO production88.7Not specified[4]

Experimental Workflow: Evaluating Anti-inflammatory Potential

An in vitro COX inhibition assay is a common method to screen for potential anti-inflammatory compounds.[20][21]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay [20][22]

  • Enzyme Preparation: Prepare solutions of purified COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., recombinant human) enzymes.[20]

  • Compound Incubation: Incubate the enzymes with various concentrations of the pyrimidine analogues.

  • Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection: Measure the peroxidase activity of COX colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[21]

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Section 4: Pharmacokinetic Considerations of Pyrimidine Analogues

The therapeutic success of any drug candidate is not solely dependent on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties.[23] The pyrimidine scaffold can be modified to optimize these pharmacokinetic parameters.[5] For example, in the development of EGFR inhibitors, modifications are often made to improve oral bioavailability and metabolic stability.[7] Similarly, for antiviral nucleoside analogues, prodrug strategies are frequently employed to enhance cellular uptake and phosphorylation.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The extensive body of research on the structure-activity relationships of pyrimidine analogues provides a robust framework for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comparative overview of the SAR of pyrimidine derivatives in oncology, virology, and inflammation, highlighting the critical interplay between chemical structure and biological function. The detailed experimental protocols and comparative data tables serve as a valuable resource for researchers in the field, facilitating the continued development of this privileged heterocyclic system for the betterment of human health.

References

  • Al-Ostath, A., et al. (2023).
  • Al-Warhi, T., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
  • Bower, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Yadav, T. T., et al. (2022).
  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.
  • Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
  • Sahoo, B. M., et al. (2023).
  • Drew, L. A., et al. (2021).
  • ResearchGate. (n.d.). Pharmacokinetic parameters for EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • OUCI. (n.d.). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link]

  • Horton, T. (1994). MTT Assay Protocol. Retrieved from [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimalarial Activity of 2,4-Diaminopyrimidines. Retrieved from [Link]

  • Khan, I., et al. (2025).
  • Wang, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Kumar, A., et al. (2022).
  • American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

  • Venkatesan, G., et al. (2024). Design, synthesis and biological evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. PubMed.
  • Gkeka, P. T., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. Retrieved from [Link]

  • Deredas, D., et al. (2023).
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Retrieved from [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Pyrimidine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Hinks, T. S. C., et al. (2021). Viral Plaque Assay. protocols.io.
  • Bouziane, I., et al. (2024).
  • ResearchGate. (n.d.). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed.
  • ResearchGate. (n.d.). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis.
  • Thomas, S. M., & Grandis, J. R. (2004).
  • Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.